Fmoc-Asp(OtBu)-CH2COOH
Description
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Structure
3D Structure
Properties
Molecular Formula |
C25H28N2O7 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1 |
InChI Key |
BRFMKVGAAIRYSR-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Fmoc-Asp(OtBu)-CH2COOH in Advanced Peptide Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Fmoc-Asp(OtBu)-CH2COOH and its closely related derivatives are pivotal building blocks in the field of chemical biology and pharmaceutical sciences. This guide provides a comprehensive overview of its applications, with a focus on its role in solid-phase peptide synthesis (SPPS), the associated chemical challenges, and its utility in the development of novel therapeutics.
Core Applications in Peptide Synthesis
This compound is a protected form of L-aspartic acid, indispensable for the stepwise construction of peptide chains.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which is labile under basic conditions. Concurrently, the tert-butyl (OtBu) ester safeguards the side-chain carboxylic acid and is readily cleaved under acidic conditions.[3] This orthogonality of protecting groups is the cornerstone of the Fmoc/tBu strategy, enabling the controlled elongation of peptide chains on a solid support.[3]
The primary applications of this compound and its analogs include:
-
Solid-Phase Peptide Synthesis (SPPS): It is a fundamental reagent in SPPS, allowing for the sequential addition of amino acids to construct complex peptide structures.[2][4] Its stability and ease of handling make it a preferred choice for researchers.[5]
-
Drug Development: This compound is crucial in designing and synthesizing peptide-based therapeutics.[4][5] These synthetic peptides can target specific proteins and biological pathways implicated in various diseases, including cancer and inflammatory conditions.[4][5]
-
Biological Research: It serves as a vital tool for creating peptide probes and inhibitors to study protein-protein interactions and enzyme functions.[5]
-
Bioconjugation: The compound is utilized in bioconjugation processes, enabling the attachment of peptides to other biomolecules. This is essential for creating targeted drug delivery systems.[4]
-
Diagnostic Tools: It is also employed in the development of diagnostic agents that can bind to specific biomarkers, thereby improving the accuracy of disease detection.[4]
The "-CH2COOH" moiety in the name suggests a linker is attached to the aspartate residue. Such linkers are used to attach the amino acid derivative to a solid support in SPPS.[5]
Quantitative Data
The quality and purity of Fmoc-Asp(OtBu)-OH, a closely related and commercially available version of the target compound, are critical for successful peptide synthesis. The following table summarizes typical specifications from commercial suppliers.
| Property | Specification | Method |
| Purity | ≥ 99.5% | Chiral HPLC |
| Appearance | White to off-white powder | Visual |
| Optical Rotation | [a]20D = -14 ± 2 ° (C=1 in DMF) | Polarimetry |
| Melting Point | 148-150 °C (decomposes) | Melting Point |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | - |
Experimental Protocols
A generalized protocol for the use of Fmoc-Asp(OtBu)-OH in a single coupling and deprotection cycle during manual Fmoc-SPPS is detailed below.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-Asp(OtBu)-OH)
-
Solid-phase resin with a suitable linker (e.g., Rink Amide resin)
-
Coupling reagent (e.g., HBTU/HOBt or HCTU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Washing solvents (DMF, DCM)
Protocol Steps:
-
Resin Swelling: The resin is swelled in DMF for 30-60 minutes to ensure optimal reaction conditions.[6]
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound amino acid by treating the resin with 20% piperidine in DMF. This is typically a two-step process: an initial treatment for 5-10 minutes followed by a second treatment for 10-15 minutes to ensure complete removal.[6]
-
Washing: The resin is thoroughly washed with DMF (5-7 times) to remove residual piperidine and by-products.[6]
-
Coupling: A solution of Fmoc-Asp(OtBu)-OH (3-5 equivalents), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) is prepared in DMF. The mixture is pre-activated for 2-5 minutes before being added to the resin. The coupling reaction proceeds for 1-2 hours.[6]
-
Washing: The resin is washed again with DMF (3-5 times) to remove any unreacted reagents.[6]
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.[6]
This cycle is repeated for each amino acid in the peptide sequence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key processes involving Fmoc-Asp(OtBu)-OH.
Caption: A simplified workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
A significant challenge in using Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation, a side reaction that can lead to impurities.[6][7] This occurs particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser.[6]
Caption: The pathway of aspartimide formation and subsequent hydrolysis during SPPS.
To mitigate aspartimide formation, strategies such as using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) on the nitrogen of the following amino acid can be employed.[6]
References
An In-depth Technical Guide to the Synthesis of Fmoc-Asp(OtBu)-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for Fmoc-Asp(OtBu)-CH2COOH, a β-homoamino acid derivative of aspartic acid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis of modified amino acids for peptide and medicinal chemistry applications.
Introduction
This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-β-homoaspartic acid γ-tert-butyl ester, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The incorporation of β-amino acids into peptide chains can impart unique structural properties and enhanced resistance to enzymatic degradation. The synthesis of this compound is primarily achieved through a one-carbon homologation of the corresponding α-amino acid, Fmoc-Asp(OtBu)-OH, via the Arndt-Eistert reaction. This method involves the formation of a diazoketone intermediate followed by a Wolff rearrangement.
Core Synthesis Pathway: Arndt-Eistert Homologation
The most established and effective method for the synthesis of this compound is the Arndt-Eistert homologation of Fmoc-Asp(OtBu)-OH.[1] This multi-step process can be broken down into three key stages:
-
Activation of the Carboxylic Acid: The α-carboxylic acid of Fmoc-Asp(OtBu)-OH is activated to facilitate reaction with diazomethane (B1218177). This is typically achieved by converting the carboxylic acid into a more reactive species, such as a mixed anhydride (B1165640) or an acid chloride.
-
Formation of the Diazoketone: The activated Fmoc-Asp(OtBu)-OH is then reacted with diazomethane to form the corresponding α-diazoketone. This reaction proceeds with the displacement of the activating group by the diazomethyl group.
-
Wolff Rearrangement: The α-diazoketone undergoes a Wolff rearrangement to form a ketene (B1206846) intermediate. This rearrangement is typically catalyzed by a metal catalyst, such as silver benzoate (B1203000) or silver(I) oxide, and can be promoted by heat, light, or ultrasound.[1][2][3] The ketene is subsequently trapped by a nucleophile, in this case, water, to yield the desired β-amino acid, this compound.
A significant advancement in this methodology is the use of ultrasound to promote the Wolff rearrangement, which allows the reaction to proceed at room temperature with high yields and minimal racemization.[3]
Quantitative Data
The following table summarizes representative yields for the key steps in the synthesis of Fmoc-β-homoamino acids via the Arndt-Eistert homologation, based on literature precedents for similar substrates.
| Step | Transformation | Reagents/Conditions | Typical Yield (%) | Reference |
| 1 | Mixed Anhydride Formation | Fmoc-Asp(OtBu)-OH, Isobutyl chloroformate, N-Methylmorpholine | Quantitative | General Knowledge |
| 2 | Diazoketone Formation | Mixed Anhydride, Diazomethane | 85-95% | [3] |
| 3 | Wolff Rearrangement | Diazoketone, Silver benzoate, Water, Ultrasound | 90-98% | [3] |
| Overall | Fmoc-Asp(OtBu)-OH to this compound | 75-90% | Estimated |
Experimental Protocols
The following are detailed experimental protocols for each stage of the synthesis. These protocols are based on established procedures for the Arndt-Eistert homologation of Fmoc-protected amino acids.
Protocol 1: Formation of the Mixed Anhydride of Fmoc-Asp(OtBu)-OH
-
Dissolve Fmoc-Asp(OtBu)-OH (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -15 °C in a suitable cooling bath.
-
Add N-methylmorpholine (NMM) (1.1 eq) dropwise to the solution while maintaining the temperature at -15 °C.
-
After stirring for 10 minutes, add isobutyl chloroformate (1.1 eq) dropwise, ensuring the temperature does not rise above -15 °C.
-
Stir the reaction mixture at -15 °C for 30 minutes. The resulting solution contains the mixed anhydride and is used directly in the next step.
Protocol 2: Synthesis of the α-Diazoketone
Caution: Diazomethane is a toxic and explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Prepare an ethereal solution of diazomethane from a suitable precursor (e.g., Diazald™).
-
Slowly add the cold (-15 °C) solution of the mixed anhydride from Protocol 1 to the ethereal diazomethane solution at 0 °C with gentle stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the mixed anhydride is consumed.
-
Carefully quench any excess diazomethane by adding a few drops of glacial acetic acid until the yellow color of diazomethane disappears.
-
The solvent is removed under reduced pressure to yield the crude α-diazoketone, which can be purified by column chromatography on silica (B1680970) gel or used directly in the next step.
Protocol 3: Ultrasound-Promoted Wolff Rearrangement
-
Dissolve the crude α-diazoketone (1.0 eq) in a mixture of 1,4-dioxane (B91453) and water (e.g., 9:1 v/v).
-
Add a catalytic amount of silver benzoate (e.g., 0.1 eq).
-
Submerge the reaction vessel in an ultrasonic bath and sonicate at room temperature.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-2 hours.[3]
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure product.
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Arndt-Eistert Homologation Pathway for this compound Synthesis.
Caption: Experimental Workflow for the Synthesis of this compound.
References
Technical Guide: Physicochemical Properties of Fmoc-Protected Aspartic Acid Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of a key building block in peptide synthesis, Fmoc-Asp(OtBu)-CH2COOH. Due to the limited availability of public data for this specific compound, this guide also includes comprehensive information on the closely related and extensively characterized analog, Fmoc-Asp(OtBu)-OH. This comparative approach aims to provide a valuable resource for researchers working with these important reagents.
Introduction to this compound
This compound is an amino acid derivative used in chemical synthesis, particularly as a linker molecule. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino function and the tert-butyl (OtBu) ester on the side chain carboxyl group allows for its controlled incorporation into complex molecules. The terminal carboxylic acid (-CH2COOH) provides a reactive site for conjugation to other molecules or surfaces.
Available Physicochemical Data
Publicly available data for this compound is limited. The following table summarizes the known information.
| Property | Value | Reference |
| CAS Number | 1803002-89-2 | N/A |
| Molecular Formula | C25H28N2O7 | N/A |
| Molecular Weight | 468.50 g/mol | N/A |
| Purity | 98% | [1] |
| Primary Application | Linker | [1] |
Structural Comparison: this compound vs. Fmoc-Asp(OtBu)-OH
To provide a clearer context, the structural differences between this compound and the more commonly used Fmoc-Asp(OtBu)-OH are illustrated below. The key distinction lies in the group attached to the alpha-carbon's carboxyl group: a carboxymethyl group in the former and a hydroxyl group in the latter.
Caption: Structural relationship between this compound and Fmoc-Asp(OtBu)-OH.
In-Depth Physicochemical Properties of Fmoc-Asp(OtBu)-OH
Given the scarcity of data for this compound, the following sections provide comprehensive information on the well-characterized analog, Fmoc-Asp(OtBu)-OH (CAS: 71989-14-5). This information can serve as a valuable reference point for handling and characterization of similar compounds.
Summary of Physical Properties
The table below summarizes the key physical properties of Fmoc-Asp(OtBu)-OH.
| Property | Value | Reference(s) |
| CAS Number | 71989-14-5 | |
| Molecular Formula | C23H25NO6 | |
| Molecular Weight | 411.45 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 148-150 °C (decomposes) | |
| Optical Rotation | [α]20/D -24±2°, c = 1% in DMF | |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | |
| Purity | ≥98.0% (HPLC) | |
| Storage Temperature | 2-8°C |
Experimental Protocols for Characterization of Fmoc-Asp(OtBu)-OH
The following are generalized experimental protocols for determining the key physical properties of Fmoc-Asp(OtBu)-OH and similar compounds.
Determination of Melting Point
Methodology:
-
A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.
-
The observation of decomposition (e.g., charring) should also be noted.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Standard Preparation: A standard solution of Fmoc-Asp(OtBu)-OH of known concentration is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water mixture).
-
Sample Preparation: A sample of the material to be tested is accurately weighed and dissolved in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).
-
Injection Volume: A standard volume (e.g., 10 µL) is injected.
-
-
Data Analysis: The chromatogram of the sample is compared to that of the standard. The area of the main peak corresponding to Fmoc-Asp(OtBu)-OH is used to calculate the purity of the sample.
Determination of Solubility
Methodology:
-
A known volume of the solvent of interest is placed in a vial at a controlled temperature.
-
Small, accurately weighed portions of the compound are added to the solvent with continuous stirring or agitation.
-
The addition is continued until a saturated solution is formed, and a small amount of undissolved solid remains.
-
The mixture is stirred for a prolonged period to ensure equilibrium is reached.
-
The suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The result is expressed in terms of mass per unit volume (e.g., mg/mL).
Application in Peptide Synthesis
Both this compound and Fmoc-Asp(OtBu)-OH are designed for use in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under basic conditions (e.g., with piperidine). The tert-butyl group protects the side-chain carboxyl group and is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids (e.g., trifluoroacetic acid) during the final cleavage of the peptide from the resin.
The workflow for incorporating such a residue into a growing peptide chain is a cyclical process.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
This guide provides a comprehensive overview based on available data. Researchers should always refer to the Certificate of Analysis for lot-specific data and perform their own characterization as required for their specific applications.
References
Technical Guide: Properties and Application of Fmoc-Asp(OtBu)-OH and Related Derivatives in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties of Fmoc-protected aspartic acid derivatives used in solid-phase peptide synthesis (SPPS), with a focus on the commonly used reagent Fmoc-Asp(OtBu)-OH . It addresses the molecular weight and formula for this and related compounds, outlines a comprehensive experimental protocol for its application, and illustrates the synthesis workflow.
It is important to note that the compound specified as "Fmoc-Asp(OtBu)-CH2COOH" is not a standard commercially available reagent. This guide will focus on the widely used analogue, Fmoc-Asp(OtBu)-OH , and provide calculated values for the requested compound for comparative purposes. A more complex derivative featuring a linker with a terminal carboxylic acid is also included for reference.
Data Presentation: Molecular Properties
The following table summarizes the molecular formula and weight of key Fmoc-Asp(OtBu) derivatives.
| Compound Name | Common Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Notes |
| 4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate | Fmoc-Asp(OtBu)-OH | C₂₃H₂₅NO₆ | 411.45[1][2][3] | The standard, commercially available derivative for introducing an aspartic acid residue with a tert-butyl protected side chain in Fmoc-SPPS. |
| Hypothetical Compound | This compound | C₂₅H₂₇NO₈ | 469.48 | This compound is not standard. The data is calculated based on the structure of Fmoc-Asp(OtBu)-OH with an added carboxymethyl group on the alpha-carboxyl. |
| Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH | N/A | C₃₃H₃₅NO₉ | 589.64[4][5] | A derivative with a phenyl-ether-based linker arm terminating in a carboxylic acid, used for specialized applications such as creating spacers or attaching to specific resins or labels.[4][5] |
Experimental Protocols: Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual synthesis of a peptide on a solid support resin using Fmoc/tBu chemistry. This procedure outlines a single coupling cycle.
Materials:
-
Resin: Appropriate resin for the desired C-terminus (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[6][7]
-
Solvents: High-purity, amine-free Dimethylformamide (DMF), Dichloromethane (DCM).
-
Fmoc-Amino Acids: Fmoc-Asp(OtBu)-OH and other required protected amino acids.
-
Deprotection Solution: 20% (v/v) piperidine (B6355638) in DMF.[8][9][10]
-
Coupling (Activation) Reagents:
-
A carbodiimide (B86325) such as N,N'-Diisopropylcarbodiimide (DIC) or a uronium/phosphonium salt such as HBTU, HATU, or PyBOP.[11][12]
-
An additive/base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Washing Solvents: DMF, DCM.
-
Reaction Vessel: A fritted syringe or an automated peptide synthesizer.
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS) (composition varies based on peptide sequence).
Methodology: Single Coupling Cycle
-
Resin Preparation (Swelling):
-
Place the desired amount of resin in the reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30-60 minutes. This increases the exposure of reactive sites.[7]
-
Drain the DMF.
-
-
Fmoc Group Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the swollen resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[8]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution to activate the carboxylic acid. Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature. The reaction can be monitored for completion using a colorimetric test (e.g., Kaiser test).
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
-
-
Final Cleavage and Deprotection:
-
Once the peptide sequence is fully assembled, the resin is washed extensively with DCM and dried under vacuum.
-
The peptide is cleaved from the resin, and the side-chain protecting groups (like tBu from Asp) are removed simultaneously by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours.
-
The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and lyophilized.
-
Mandatory Visualization
Workflow for Fmoc-SPPS Cycle
The following diagram illustrates the logical workflow of a single amino acid addition cycle in Fmoc-based solid-phase peptide synthesis.
Caption: A diagram illustrating the iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Buy Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH | 864876-94-8 [smolecule.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. genscript.com [genscript.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. peptide.com [peptide.com]
A Technical Guide to Fmoc-Asp(OtBu)-CH2COOH: A Versatile Linker for Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate field of peptide synthesis, the choice of building blocks is paramount to achieving desired outcomes. This in-depth technical guide focuses on Fmoc-Asp(OtBu)-CH2COOH , a specialized derivative of aspartic acid, offering insights into its commercial availability, application in solid-phase peptide synthesis (SPPS), and important considerations for its use. While a less common reagent, its unique structure suggests a primary role as a linker for the conjugation of other molecules to a peptide backbone.
Commercial Availability
This compound (CAS Number: 1803002-89-2) is a specialized reagent and appears to have limited commercial availability. The following table summarizes known suppliers. Given its nature as a linker, it may often be available through custom synthesis requests.
Table 1: Commercial Suppliers of this compound
| Supplier | CAS Number | Purity | Catalog Number |
| MedChemExpress | 1803002-89-2 | 98% | HY-46859 |
| 北京欣恒研科技有限公司 (Beijing Xinheng Research Technology Co., Ltd.) | 1803002-89-2 | Not Specified | A1903486 |
Due to the specialized nature of this compound, researchers may also consider the widely available and structurally related building block, Fmoc-Asp(OtBu)-OH , for standard incorporation of a protected aspartic acid residue. A selection of suppliers for this common reagent is provided below.
Table 2: Commercial Suppliers of the Alternative Reagent Fmoc-Asp(OtBu)-OH
| Supplier | Purity |
| Sigma-Aldrich (Novabiochem) | ≥98.0% (HPLC) |
| Santa Cruz Biotechnology | Not Specified |
| Aapptec | Not Specified |
| CEM Corporation | HPLC Purity ≥ 99.0%, Enantiomeric Purity ≥ 99.8% |
| MedChemExpress | 99.84% |
| APExBIO | 99.77% |
| Thistle Scientific | >99% |
| LifeTein | 98% |
Core Application in Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. The N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group of the aspartic acid residue. The distinguishing feature of this molecule is the acetic acid moiety (-CH2COOH), which serves as a versatile linker. This linker can be used to conjugate a variety of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG) chains, to the peptide.
Experimental Protocol: Incorporation into a Peptide Sequence via SPPS
The following is a generalized experimental protocol for the incorporation of an Fmoc-Asp(OtBu)-protected amino acid into a peptide sequence on a solid support. This protocol is applicable to both this compound and the more common Fmoc-Asp(OtBu)-OH.
1. Resin Swelling:
-
Swell the desired solid-phase resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for a minimum of 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes to initiate the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10 minutes to ensure complete deprotection.
-
Thoroughly wash the resin with DMF (5 times), followed by dichloromethane (B109758) (DCM) (3 times), and then DMF (3 times) to remove residual piperidine.
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (or Fmoc-Asp(OtBu)-OH) (3-5 equivalents relative to the resin loading) and a suitable coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF.
-
Add a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents), to the amino acid solution to facilitate activation.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation. The progress of the reaction can be monitored using a qualitative method like the Kaiser test. A second coupling may be performed if the initial coupling is incomplete.
4. Washing:
-
After the coupling reaction is complete, thoroughly wash the resin with DMF (3-5 times) to remove any unreacted reagents.
5. Capping (Optional):
-
To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
Note on the -CH2COOH Linker: The terminal carboxylic acid of the -CH2COOH group provides a reactive handle for post-synthetic modification. This allows for the conjugation of other molecules to the peptide either while it is still on the solid support or after cleavage from the resin.
A Critical Side Reaction: Aspartimide Formation
A significant challenge associated with the use of Asp(OtBu) in peptide synthesis is the base-catalyzed formation of a cyclic imide byproduct known as aspartimide. This side reaction is particularly prevalent during the piperidine-mediated Fmoc deprotection step and can lead to a mixture of impurities, including the desired peptide, the aspartimide-containing peptide, and α- and β-peptides formed upon ring-opening of the aspartimide.
Strategies to minimize aspartimide formation include:
-
Use of Additives: Adding a small amount of an acid scavenger, such as formic acid, to the piperidine deprotection solution can help to suppress this side reaction.
-
Backbone Protection: Utilizing dipeptides where the backbone amide nitrogen of the residue following the aspartic acid is protected can sterically hinder the cyclization reaction. An example is the use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides.
Visualizing the Workflow
The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid.
Technical Guide: The Application of Fmoc-Asp(OtBu)-OH in Peptide Synthesis and Drug Development
A Note on the Target Compound: This technical guide addresses the core principles and applications of Fmoc-protected L-aspartic acid with a tert-butyl ester side-chain protecting group. The specific compound requested, Fmoc-Asp(OtBu)-CH2COOH (CAS Number: 1803002-89-2), is a recognized chemical entity. However, detailed experimental protocols and extensive application data for this specific molecule are not widely available in the public domain. This guide will therefore focus on the extensively studied and widely utilized analogue, Fmoc-Asp(OtBu)-OH (CAS Number: 71989-14-5) . The methodologies and principles discussed herein are fundamentally relevant and largely adaptable for derivatives such as this compound.
Introduction
N-α-Fmoc-L-aspartic acid β-tert-butyl ester, commonly abbreviated as Fmoc-Asp(OtBu)-OH, is a cornerstone building block in modern solid-phase peptide synthesis (SPPS).[1][2][3] Its utility is central to the synthesis of peptides and proteins for research, therapeutic, and diagnostic applications.[4][5] The strategic placement of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a tert-butyl (tBu) ester on the β-carboxyl group of the aspartic acid side chain allows for an orthogonal synthesis strategy, which is the foundation of Fmoc/tBu chemistry.[6] This strategic protection is crucial for the precise, stepwise assembly of amino acids into a desired peptide sequence.[5]
This document provides a comprehensive overview of Fmoc-Asp(OtBu)-OH, including its chemical properties, applications in drug development, and detailed experimental protocols. A significant focus is placed on understanding and mitigating the primary side reaction associated with its use: aspartimide formation.
Physicochemical and Structural Data
The properties of Fmoc-Asp(OtBu)-OH are summarized in the table below, providing essential information for its handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 71989-14-5[7] |
| Molecular Formula | C₂₃H₂₅NO₆[7][8] |
| Molecular Weight | 411.45 g/mol [7] |
| Appearance | White to off-white powder/solid[9] |
| Melting Point | 148-150 °C (decomposes)[7][9] |
| Solubility | Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone[9] |
| Storage Temperature | 2-8°C[7] |
| Optical Rotation | [α]20/D −24±2°, c = 1% in DMF[7] |
Core Applications in Research and Drug Development
Fmoc-Asp(OtBu)-OH is a versatile reagent with broad applications in the life sciences:
-
Solid-Phase Peptide Synthesis (SPPS): Its primary role is as a standard building block for incorporating aspartic acid residues into peptide chains using Fmoc chemistry.[1][2][3]
-
Drug Development: It is integral to the synthesis of peptide-based therapeutics, including hormone mimetics, enzyme inhibitors, and other bioactive peptides.[4][5] The modification of peptide structures using such derivatives can lead to enhanced stability and bioactivity.[4]
-
Peptidomimetics and Drug Design: The incorporation of modified aspartic acid residues, such as α-methyl-Asp derivatives, can enhance peptide stability against enzymatic degradation and control the secondary structure, which is crucial for improving pharmacokinetic properties of peptide drugs.[10]
-
Bioconjugation: While not a direct application of Fmoc-Asp(OtBu)-OH itself, the peptides synthesized using this building block are frequently used in bioconjugation to attach them to other biomolecules, creating targeted drug delivery systems or diagnostic tools.
The Challenge of Aspartimide Formation
The most significant challenge when using Fmoc-Asp(OtBu)-OH in SPPS is the base-catalyzed formation of a cyclic aspartimide intermediate.[1][6] This side reaction occurs during the piperidine-mediated deprotection of the Fmoc group and is particularly prevalent in Asp-Gly, Asp-Asn, and Asp-Ser sequences.[6][11]
The aspartimide ring can subsequently be opened by a nucleophile (such as piperidine (B6355638) or water), leading to a mixture of the desired α-peptide, the undesired β-peptide, and racemized products, which complicates purification and reduces the overall yield of the target peptide.[6][12][13]
Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
Experimental Protocols
Standard Protocol for Fmoc-SPPS Cycle
This protocol outlines a single cycle for the incorporation of Fmoc-Asp(OtBu)-OH into a growing peptide chain on a solid support resin.
Materials:
-
Fmoc-Rink Amide resin (or other suitable solid support)
-
Fmoc-Asp(OtBu)-OH
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.[11]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.[10]
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[10][11]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).[11]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and HCTU or HATU (3-5 equivalents) in DMF.[10]
-
Add DIPEA (6-10 equivalents) to the amino acid solution.[10][11]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[11]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[11]
-
Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If incomplete, a second coupling can be performed.
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Strategies to Minimize Aspartimide Formation
Several strategies can be employed to suppress the formation of aspartimide.
Protocol A: Modification of Deprotection Conditions
-
Using a Weaker Base: Replace piperidine with a weaker base like piperazine, which can be effective at Fmoc removal while reducing the rate of aspartimide formation.
-
Addition of an Acid: The addition of small amounts of an organic acid or 0.1 M HOBt (hydroxybenzotriazole) to the piperidine deprotection solution can significantly reduce aspartimide formation.[14][15][16]
Protocol B: Use of Sterically Hindered Protecting Groups
-
While this guide focuses on the OtBu group, it is important to note that alternative, bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (OBno) have been developed.[6][14] These groups sterically hinder the intramolecular cyclization, thus reducing aspartimide formation.[13] The use of Fmoc-Asp(OBno)-OH, for example, has been shown to significantly increase the purity of the final peptide compared to Fmoc-Asp(OtBu)-OH in problematic sequences.[17]
Protocol C: Backbone Protection
-
This is one of the most effective methods to prevent aspartimide formation.[14] It involves protecting the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. The 2,4-dimethoxybenzyl (Dmb) group is commonly used for this purpose. This is often achieved by using a pre-formed dipeptide building block, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[11]
Final Cleavage and Deprotection
After the peptide chain has been fully assembled, it is cleaved from the solid support, and the side-chain protecting groups (including the OtBu ester) are removed.
Materials:
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[10]
-
Cleavage: Treat the resin with the TFA cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation:
-
Drying and Purification: Dry the crude peptide pellet under vacuum. The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
Conclusion
Fmoc-Asp(OtBu)-OH is an indispensable reagent in the field of peptide chemistry, enabling the synthesis of complex peptides for a wide range of applications in research and drug development. While its use presents the significant challenge of aspartimide formation, a thorough understanding of the underlying mechanism and the implementation of appropriate mitigation strategies—such as modified deprotection conditions, the use of bulkier protecting groups, or backbone protection—can lead to the successful synthesis of high-purity peptides. The protocols and data presented in this guide offer a practical framework for researchers to effectively utilize this important building block in their synthetic endeavors.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Fmoc-Asp(OtBu)-OH [cem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fmoc-L-Asp(OtBu)-OH | C23H25NO6 | CID 2724635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fmoc-Asp(OtBu)-OH | 71989-14-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. media.iris-biotech.de [media.iris-biotech.de]
- 14. biotage.com [biotage.com]
- 15. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of Fmoc-Asp(OtBu)-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of Fmoc-Asp(OtBu)-CH2COOH, a crucial building block in peptide synthesis and drug development. A comprehensive understanding of its solubility is essential for optimizing reaction conditions, ensuring high-purity yields, and developing robust manufacturing processes.
While specific quantitative solubility data for this compound is not extensively published, this guide consolidates information on the closely related and structurally similar compound, Fmoc-Asp(OtBu)-OH. This information, combined with a general experimental protocol for solubility determination, serves as a valuable resource for researchers.
Understanding the Solubility of Fmoc-Protected Amino Acids
The solubility of Fmoc-protected amino acids is primarily influenced by the physicochemical properties of the large, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in many polar aprotic solvents.[1] Solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (B87167) (DMSO) are known to be effective in dissolving Fmoc-amino acids.[1] Chlorinated solvents like Dichloromethane (DCM) are also commonly used.[1]
Solubility Data for the Analogous Compound: Fmoc-Asp(OtBu)-OH
The following table summarizes the available solubility data for Fmoc-Asp(OtBu)-OH. It is important to note that while this compound is structurally similar to this compound, their solubility profiles may differ. This data should be used as a reference point and for initial solvent screening.
| Solvent | Solubility (Fmoc-Asp(OtBu)-OH) | Classification | Reference |
| Dimethyl sulfoxide (DMSO) | 200 mg/mL | Very Soluble | [2] |
| Chloroform | Soluble | Soluble | [3] |
| Dichloromethane (DCM) | Soluble | Soluble | [3] |
| Ethyl Acetate | Soluble | Soluble | [3] |
| Acetone | Soluble | Soluble | [3] |
| N,N-Dimethylformamide (DMF) | Good solubility | Soluble | [4] |
| N-Methyl-2-pyrrolidone (NMP) | Good solubility | Soluble | [4] |
| Water | Slightly soluble | Slightly Soluble | [3] |
Experimental Protocol for Determining Solubility
For precise quantitative solubility data of this compound, the following general protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.
Materials and Equipment:
-
This compound
-
A range of analytical grade solvents (e.g., DMF, DMSO, NMP, DCM, Acetonitrile, Water)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).
-
-
Concentration Determination:
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in the tested solvent at the specified temperature.
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
This comprehensive approach will enable researchers to accurately determine the solubility of this compound in various solvents, facilitating its effective use in peptide synthesis and other applications.
References
An In-depth Technical Guide to the Core Chemical Mechanisms and Applications of Fmoc-Asp(OtBu)-OH in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The protected amino acid derivative, Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate), and its analogs are fundamental building blocks in the chemical synthesis of peptides and the development of advanced biotherapeutics.[1][][3] This guide provides a comprehensive overview of its core chemical mechanism of action, focusing on its role in Solid-Phase Peptide Synthesis (SPPS) and its application in the construction of Antibody-Drug Conjugates (ADCs).
Core Chemical Identity and Function
Fmoc-Asp(OtBu)-OH is a derivative of the amino acid L-aspartic acid where the alpha-amino group and the side-chain carboxylic acid are chemically protected.[1][3] The "mechanism of action" of this compound is not pharmacological but chemical; it facilitates the controlled, stepwise synthesis of peptides by preventing unwanted side reactions. This is achieved through the strategic use of two key protecting groups: the Fmoc group and the OtBu group.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This group protects the α-amino group of the aspartic acid. It is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). This base-lability is a cornerstone of Fmoc-based SPPS.[1]
-
OtBu (tert-Butyl ester) Group: This group protects the side-chain carboxylic acid. It is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1]
The orthogonality of these two protecting groups—one being base-labile and the other acid-labile—is what allows for the selective deprotection and sequential addition of amino acids to a growing peptide chain on a solid support.[1]
Mechanism of Action in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-Asp(OtBu)-OH is in Fmoc-based SPPS.[1][4] The process involves a cyclical series of chemical reactions to elongate a peptide chain that is anchored to a solid resin support.
The general workflow for incorporating an Fmoc-Asp(OtBu)-OH residue into a peptide sequence is as follows:
-
Resin Preparation: The synthesis begins with a solid support resin, often functionalized with a linker to which the first amino acid is attached.
-
Fmoc Deprotection: The Fmoc group on the resin-bound amino acid is removed using a base (e.g., 20% piperidine in DMF), exposing a free amino group.
-
Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-Asp(OtBu)-OH is activated using a coupling reagent (e.g., HCTU, DCC) to form a reactive species. This activated amino acid is then coupled to the free amino group on the resin, forming a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
This cycle is repeated for each subsequent amino acid in the desired peptide sequence.
References
An In-Depth Technical Guide to Fmoc-Protected Amino Acids in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids, their fundamental role in solid-phase peptide synthesis (SPPS), and detailed methodologies for their application. The Fmoc strategy is the cornerstone of modern peptide synthesis, enabling the efficient construction of complex peptide chains with high purity.[1][2][3]
Introduction to Fmoc Protection
The Fmoc group is a base-labile protecting group for the α-amino function of amino acids.[] Its introduction revolutionized peptide synthesis by offering an orthogonal protection strategy to the acid-labile side-chain protecting groups.[3][5] This orthogonality allows for the selective deprotection of the N-terminus under mild basic conditions, typically with piperidine (B6355638), without affecting the integrity of the side-chain protecting groups.[3][]
The key advantages of the Fmoc strategy include:
-
Mild Deprotection Conditions: The use of a weak base like piperidine preserves acid-sensitive functionalities on the peptide and the solid support.[6]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups, permitting selective deprotection and chain elongation.[][5][7]
-
UV Monitoring: The fluorenyl moiety of the Fmoc group exhibits strong UV absorbance, which can be utilized for real-time monitoring of the deprotection and coupling steps.[8]
Below is the general structure of an Fmoc-protected amino acid:
Physicochemical Properties of Fmoc-Amino Acids
The physical and chemical properties of Fmoc-amino acids are crucial for their handling, storage, and reactivity during peptide synthesis.
Data Presentation
Table 1: Physicochemical Properties of Common Fmoc-Protected Amino Acids
| Fmoc-Amino Acid | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Fmoc-Ala-OH | 311.34 | 143-146 |
| Fmoc-Arg(Pbf)-OH | 648.78 | 130-135 |
| Fmoc-Asn(Trt)-OH | 596.68 | 175-180 |
| Fmoc-Asp(OtBu)-OH | 411.46 | 148-152 |
| Fmoc-Cys(Trt)-OH | 585.72 | 170-175 |
| Fmoc-Gln(Trt)-OH | 610.71 | 185-190 |
| Fmoc-Glu(OtBu)-OH | 425.49 | 145-149 |
| Fmoc-Gly-OH | 297.31 | 173-175 |
| Fmoc-His(Trt)-OH | 619.71 | 145-155 |
| Fmoc-Ile-OH | 353.42 | 138-142 |
| Fmoc-Leu-OH | 353.42 | 130-134 |
| Fmoc-Lys(Boc)-OH | 468.55 | 120-125 |
| Fmoc-Met-OH | 371.45 | 130-134 |
| Fmoc-Phe-OH | 387.44 | 182-185 |
| Fmoc-Pro-OH | 337.39 | 114-118 |
| Fmoc-Ser(tBu)-OH | 383.44 | 128-132 |
| Fmoc-Thr(tBu)-OH | 397.47 | 135-140 |
| Fmoc-Trp(Boc)-OH | 526.59 | 130-140 |
| Fmoc-Tyr(tBu)-OH | 459.54 | 148-152 |
| Fmoc-Val-OH | 339.39 | 143-146 |
| Note: Melting points are approximate and can vary based on purity and supplier. |
Table 2: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | General Solubility | Comments |
| DMF (Dimethylformamide) | Good to Excellent | Standard solvent for Fmoc-SPPS. Most Fmoc-amino acids are readily soluble.[9] |
| NMP (N-Methyl-2-pyrrolidone) | Excellent | Higher polarity than DMF, beneficial for dissolving hydrophobic Fmoc-amino acids and disrupting peptide aggregation.[9][10] |
| DCM (Dichloromethane) | Limited to Poor | Generally not a good solvent for dissolving Fmoc-amino acids, but used for washing steps and in some specific protocols.[10] |
| Note: Quantitative solubility data is highly dependent on the specific amino acid and its side-chain protecting group. Empirical determination is often necessary. |
The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
The Fmoc-SPPS cycle consists of a series of repeated steps to elongate the peptide chain on a solid support.
Orthogonal Protection Strategy
The success of Fmoc-SPPS relies on an orthogonal protection scheme, where the Nα-Fmoc group is labile to base, while the side-chain protecting groups (e.g., tBu, Trt, Pbf) are labile to acid.[][5][7] This allows for the selective removal of the Fmoc group at each cycle without affecting the side chains, which are removed at the final cleavage step.[3]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically piperidine. The base abstracts the acidic proton on the fluorene (B118485) ring, leading to the elimination of dibenzofulvene (DBF) and the formation of a carbamic acid, which spontaneously decarboxylates to release the free amine.[11] The piperidine also acts as a scavenger for the liberated DBF.[12]
Table 3: Deprotection Kinetics of Fmoc Group with Piperidine
| Fmoc-Amino Acid | Deprotection Reagent | Half-life (t₁/₂) |
| Fmoc-Val-OH | 20% Piperidine in DMF | ~6 seconds[11][13] |
| Fmoc-Gly-OH | 20% Piperidine in DMF | ~20-45 seconds[8] |
| Note: Deprotection times can be sequence-dependent and may be longer for sterically hindered amino acids or within aggregating sequences. |
Amino Acid Coupling
The formation of the peptide bond is achieved by activating the carboxylic acid of the incoming Fmoc-amino acid. A variety of coupling reagents are available, with uronium/aminium salts like HATU and HBTU being highly efficient.[14][15][16]
Table 4: Comparison of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Description | Advantages | Disadvantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, fast reaction rates, low racemization.[14][17] | Higher cost compared to HBTU. Can react with free amines if used in large excess.[17] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Effective and widely used, more cost-effective than HATU.[14][17] | Slightly lower efficiency and slower than HATU, higher risk of racemization for sensitive amino acids.[14] |
| DIC/HOBt or Oxyma | N,N'-Diisopropylcarbodiimide with an additive | Cost-effective. The resulting urea (B33335) byproduct is soluble in common washing solvents. | Slower reaction times compared to onium salts. |
| Note: The choice of coupling reagent depends on the specific peptide sequence, with more potent reagents like HATU often reserved for difficult couplings. |
Experimental Protocols
Synthesis of Fmoc-Protected Amino Acids (General Procedure using Fmoc-Cl)
-
Dissolution: Dissolve the amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.
-
Addition of Fmoc-Cl: Cool the solution in an ice bath and slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane or acetone (B3395972) with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, maintaining a basic pH.
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl and byproducts.
-
Acidification: Acidify the aqueous layer to pH 2-3 with dilute HCl to precipitate the Fmoc-amino acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Manual Solid-Phase Peptide Synthesis (SPPS) Workflow
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. biosynth.com [biosynth.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. biotage.com [biotage.com]
- 10. connectsci.au [connectsci.au]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. peptide.com [peptide.com]
- 17. wernerlab.weebly.com [wernerlab.weebly.com]
Methodological & Application
Application Notes and Protocols for C-Terminal Succinylation of Peptides in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the reagent Fmoc-Asp(OtBu)-CH2COOH is not a commercially available standard building block for solid-phase peptide synthesis (SPPS), the implied chemical structure suggests a significant interest in peptides bearing a C-terminal succinic acid moiety. This modification, which converts the C-terminal carboxyl group into a succinyl group, can be strategically employed to alter the physicochemical properties of a peptide, such as its charge, solubility, and potential for further conjugation.
These application notes provide a detailed guide for the on-resin C-terminal succinylation of peptides, a versatile method for introducing a dicarboxylic acid functionality. This modification can serve as a linker for conjugation to other molecules, enhance pharmacokinetic properties, or modulate biological activity. The protocols outlined below are based on established principles of SPPS and on-resin modification techniques.
Principle of On-Resin C-Terminal Succinylation
The most direct method to introduce a C-terminal succinyl group is the post-synthetic modification of the fully assembled, N-terminally protected peptide still attached to the solid support. This is typically achieved by reacting the free α-amino group of the C-terminal amino acid with succinic anhydride (B1165640). This reaction results in the formation of an amide bond, leaving a free carboxylic acid at the end of the newly introduced four-carbon chain.
An alternative, though less common, approach involves the use of a specialized linker that incorporates a dicarboxylic acid, which upon cleavage, leaves a succinylated C-terminus. However, the on-resin modification with succinic anhydride is generally more straightforward and adaptable to standard SPPS workflows.
Key Applications
-
Linker for Bioconjugation: The terminal carboxylic acid of the succinyl group provides a convenient handle for conjugation to other molecules, such as fluorescent dyes, polyethylene (B3416737) glycol (PEG), or carrier proteins.
-
Modulation of Physicochemical Properties: The introduction of an additional carboxylic acid can increase the overall negative charge and hydrophilicity of a peptide, potentially improving its solubility and altering its interaction with biological targets.
-
Drug Delivery and Pharmacokinetics: Succinylation can be employed in prodrug strategies or to modify the pharmacokinetic profile of a peptide therapeutic.
Experimental Protocols
Protocol 1: On-Resin C-Terminal Succinylation of a Peptide on a Standard Resin (e.g., Wang or Rink Amide Resin)
This protocol assumes the peptide has been fully synthesized using standard Fmoc-SPPS, and the N-terminal Fmoc group of the final amino acid has been removed.
Materials:
-
Peptide-on-resin (fully assembled, N-terminal deprotected)
-
Succinic anhydride
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail appropriate for the resin and peptide sequence (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-on-resin in DMF for 30-60 minutes in a reaction vessel.
-
Succinyl Anhydride Solution Preparation: In a separate vial, dissolve succinic anhydride (5-10 equivalents relative to the resin loading) in DMF. To this solution, add DIPEA (5-10 equivalents).
-
Succinylation Reaction: Drain the DMF from the swollen resin and add the freshly prepared succinic anhydride/DIPEA solution. Agitate the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by a colorimetric test (e.g., Kaiser test) to confirm the absence of free primary amines.
-
Washing: After the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection: Cleave the succinylated peptide from the resin and remove the side-chain protecting groups using an appropriate cleavage cocktail. The standard cleavage time is typically 1-3 hours at room temperature.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Reagents and Conditions for On-Resin C-Terminal Succinylation
| Parameter | Recommended Conditions | Notes |
| Reagent | Succinic anhydride | A cyclic anhydride that readily reacts with primary amines. |
| Equivalents | 5-10 eq. relative to resin loading | A significant excess is used to drive the reaction to completion. |
| Base | N,N-Diisopropylethylamine (DIPEA) | A non-nucleophilic base is crucial to prevent side reactions. |
| Base Equivalents | 5-10 eq. relative to resin loading | |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that swells the resin and dissolves the reagents. |
| Reaction Time | 2-4 hours | Reaction progress should be monitored (e.g., Kaiser test). |
| Temperature | Room Temperature | |
| Monitoring | Kaiser Test (or other ninhydrin-based test) | A negative result (no color change) indicates the absence of free primary amines and the completion of the succinylation reaction. |
Mandatory Visualizations
Caption: Workflow for the synthesis and C-terminal succinylation of a peptide on solid support.
Application Notes and Protocols for Coupling Fmoc-Asp(OtBu)-CH2COOH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Asp(OtBu)-CH2COOH, a derivative of aspartic acid, is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a succinyl linker or a modified amino acid residue within a peptide sequence. The tert-butyl (OtBu) group protects the side-chain carboxyl group, while the N-terminal fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the amino group, which is removed under basic conditions. The free carboxylic acid on the succinyl moiety is the reactive group for coupling to the N-terminus of a growing peptide chain.
The primary challenge in coupling this compound, and aspartic acid derivatives in general, is the potential for aspartimide formation. This side reaction is catalyzed by the basic conditions used for Fmoc deprotection and can lead to impurities that are difficult to separate, including α- and β-peptides, as well as racemized forms. Therefore, the choice of coupling reagents and reaction conditions is critical to ensure high yield and purity of the final peptide.
Coupling Reagents and Strategies
The selection of an appropriate coupling reagent is crucial for the efficient incorporation of this compound. The most common classes of coupling reagents used in Fmoc-SPPS include uronium/aminium salts, phosphonium (B103445) salts, and carbodiimides, often used in conjunction with an additive.
Key Coupling Reagents:
-
Uronium/Aminium Salts:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most effective coupling reagents, especially for sterically hindered amino acids. It rapidly forms a highly reactive acylating species.[1][2]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): These are popular and efficient coupling reagents.[3][4]
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Known for its high coupling efficiency, often faster than HBTU.[5]
-
-
Phosphonium Salts:
-
Carbodiimides:
Strategies to Minimize Aspartimide Formation:
-
Use of Additives: Adding HOBt (1-Hydroxybenzotriazole) to the deprotection solution (20% piperidine (B6355638) in DMF) can help suppress aspartimide formation.[7]
-
Bulky Side-Chain Protecting Groups: While the user's molecule specifies OtBu, it is worth noting that more sterically hindering protecting groups like 3-methylpent-3-yl (Mpe) or benzyloxymethyl (Bom) can further reduce the risk of this side reaction.[2][8]
-
Backbone Protection: The use of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen of the following amino acid can effectively prevent aspartimide formation by sterically hindering the cyclization reaction.[9]
Quantitative Data Summary
The following table summarizes key parameters for common coupling protocols. Please note that optimal conditions may vary depending on the specific peptide sequence and resin used.
| Coupling Reagent | Base | Equivalents (Reagent/Base) | Typical Coupling Time | Key Advantages | Potential Disadvantages |
| HATU | DIPEA or Collidine | 3-5 / 6-10 | 2-4 hours | High reactivity, ideal for hindered couplings, reduced racemization risk.[1][2][10] | Higher cost.[10] |
| HBTU/TBTU | DIPEA or NMM | 3-5 / 6-10 | 1-2 hours | Efficient and widely used, byproducts are soluble.[3][9] | Can cause racemization with certain amino acids.[5] |
| HCTU | DIPEA or Collidine | 3-5 / 6-10 | 1-2 hours | High coupling efficiency, often faster than HBTU.[5] | More expensive than HBTU.[5] |
| DIC/HOBt | N/A | 3-5 / 3-5 | 2-4 hours | Low racemization, cost-effective.[1][5] | Slower than uronium/aminium salts.[5] |
| PyBOP | DIPEA or NMM | 3-5 / 6-10 | 2-4 hours | Effective for sterically hindered couplings.[5] | Can be less efficient than HATU for some sequences.[5] |
Experimental Protocols
Protocol 1: Standard Coupling using HATU
This protocol is recommended for most applications, including potentially difficult or sterically hindered couplings.
Materials:
-
This compound (3-5 equivalents)
-
HATU (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation: Following Fmoc deprotection of the N-terminal amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HATU in a minimal amount of DMF.
-
Activation: Add DIPEA to the solution from step 2 and vortex briefly. A color change may be observed. Allow the pre-activation to proceed for 1-2 minutes.[1]
-
Coupling: Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For challenging couplings, the reaction time can be extended.[1]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.
Protocol 2: Cost-Effective Coupling using DIC/HOBt
This protocol is a reliable and economical option for routine peptide synthesis.
Materials:
-
This compound (3-5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)
-
Peptide-grade N,N-Dimethylformamide (DMF)
-
Resin-bound peptide with a free N-terminal amine
-
Standard SPPS reaction vessel and washing solvents
Procedure:
-
Resin Preparation: After Fmoc deprotection, wash the resin with DMF (3 x 1 min).
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HOBt in a minimal amount of DMF.
-
Coupling: Add the solution from step 2 to the resin, followed by the addition of DIC.
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring (Optional): Perform a Kaiser test to check for reaction completion. If necessary, repeat the coupling.
Visualizations
Caption: General workflow for coupling this compound in SPPS.
Caption: Simplified pathway of aspartimide formation during Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Asp(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used Nα-amine protecting group in solid-phase peptide synthesis (SPPS). Its removal is typically achieved under mild basic conditions, ensuring the stability of acid-labile side-chain protecting groups like the tert-butyl (OtBu) ester. The deprotection of Fmoc-Asp(OtBu)-OH is a critical step that, while routine, is susceptible to a significant side reaction: aspartimide formation. This intramolecular cyclization can lead to impurities such as α- and β-peptides and racemization, compromising the purity and yield of the final peptide product.[1][2] This document provides detailed conditions and protocols for the Fmoc deprotection of Fmoc-Asp(OtBu)-OH, with a strong focus on minimizing aspartimide formation.
Mechanism of Fmoc Deprotection
The Fmoc group is removed by a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system.[3] This initiates an elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The excess amine in the reaction mixture then traps the DBF byproduct to form a stable adduct.[3][4]
The Challenge: Aspartimide Formation
During the base-mediated Fmoc deprotection, the backbone amide nitrogen following the aspartic acid residue can act as a nucleophile. It can attack the side-chain carbonyl of the Asp(OtBu) group, leading to a five-membered succinimide (B58015) ring known as an aspartimide.[1][5] This side reaction is particularly prevalent in sequences with sterically unhindered residues C-terminal to the aspartic acid, such as Asp-Gly motifs.[5][6]
Comparative Deprotection Conditions
Several strategies exist to perform Fmoc deprotection while mitigating the risk of aspartimide formation. The choice of method depends on the peptide sequence's susceptibility to this side reaction.
| Deprotection Cocktail | Concentration | Typical Reaction Time | Key Advantages | Disadvantages/Considerations |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Standard, effective for non-susceptible sequences.[1][7] | High risk of aspartimide formation in sensitive sequences (e.g., Asp-Gly).[1] |
| Piperidine/HOBt in DMF | 20% Piperidine, 0.1 M HOBt | 2 x 5-10 min | Significantly reduces aspartimide formation.[1][8][9] | HOBt is explosive in its anhydrous state.[8] |
| Piperidine with Formic Acid | 20% Piperidine, 1% Formic Acid | 2 x 10 min | Suppresses aspartimide formation.[2][10] | May require optimization of formic acid concentration. |
| Piperazine (B1678402)/DBU in DMF | 5% Piperazine, 1% DBU | < 2 min | Rapid and efficient deprotection; reduced aspartimide risk.[6][10] | DBU is a strong, non-nucleophilic base that can catalyze aspartimide formation if not used carefully with a scavenger.[11] |
| Dipropylamine (DPA) in DMF | 25% (v/v) | 2 x 10 min | Reduces aspartimide formation, especially at elevated temperatures; less odorous alternative to piperidine.[9][12] | Slower deprotection kinetics compared to piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol is suitable for robust peptide sequences that are not highly prone to aspartimide formation.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[7]
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity DMF.
-
First Deprotection: Drain the DMF from the swollen resin. Add the 20% piperidine solution (approx. 10 mL per gram of resin) and agitate at room temperature for 5-10 minutes.[1][7]
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh aliquot of the 20% piperidine solution and agitate for another 5-10 minutes to ensure complete removal.[7]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][7]
Protocol 2: Fmoc Deprotection with Reduced Aspartimide Formation
This protocol is recommended for sequences containing Asp(OtBu), especially those followed by glycine (B1666218) or other sensitive residues.
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine with 0.1 M Hydroxybenzotriazole (HOBt) in DMF.[9]
-
Deprotection: Drain the DMF from the resin. Add the piperidine/HOBt solution and agitate at room temperature for 10 minutes.
-
Drain and Repeat: Drain the solution and repeat the treatment with a fresh portion of the deprotection solution for another 10 minutes.
-
Washing: Drain the final deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the removal of reagents.[9]
Visualizing the Chemistry and Workflow
To better understand the processes, the following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical pathways for Fmoc deprotection and aspartimide formation.
Caption: Standard experimental workflow for Fmoc deprotection in SPPS.
Troubleshooting and Further Considerations
-
Alternative Protecting Groups: For extremely sensitive sequences, consider replacing Fmoc-Asp(OtBu)-OH with derivatives that have bulkier side-chain protecting groups, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OEpe)-OH, which sterically hinder the formation of the aspartimide ring.[8][13]
-
Backbone Protection: Another effective strategy is the use of a dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents the initial deprotonation required for cyclization.[7]
-
Microwave SPPS: When using microwave-assisted synthesis, be aware that elevated temperatures can increase the rate of aspartimide formation.[14] Using milder bases like piperazine or DPA can be beneficial in these cases.[12][14]
-
Monitoring: The completion of the deprotection reaction can be monitored by a colorimetric test, such as the Kaiser test, to ensure all primary amines are free before proceeding to the next coupling step.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols for the Coupling of Fmoc-Asp(OtBu)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of aspartic acid residues into peptide sequences is a fundamental step in solid-phase peptide synthesis (SPPS). The standard building block for this purpose is Fmoc-Asp(OtBu)-OH, where the side-chain carboxyl group is protected as a tert-butyl ester. While widely used, the coupling of Fmoc-Asp(OtBu)-OH presents a significant challenge due to the propensity for aspartimide formation, a base-catalyzed intramolecular side reaction. This side reaction can lead to the formation of impurities, including α- and β-peptides, which are often difficult to separate from the target peptide, ultimately reducing the yield and purity.[1][2] Understanding the factors that influence the kinetics of the coupling reaction and the competing aspartimide formation is crucial for successful peptide synthesis.
This document provides a detailed overview of the practical considerations for the coupling of Fmoc-Asp(OtBu)-OH, focusing on strategies to maximize coupling efficiency while minimizing aspartimide formation. It includes a summary of quantitative data on side reaction mitigation, detailed experimental protocols, and visualizations of the chemical pathways and experimental workflows.
Factors Influencing Coupling Kinetics and Aspartimide Formation
The successful incorporation of Fmoc-Asp(OtBu)-OH is a balance between achieving a high rate of the desired peptide bond formation and a low rate of the undesired aspartimide formation. The kinetics of these competing reactions are influenced by several factors:
-
Steric Hindrance: The bulky tert-butyl (OtBu) protecting group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, potentially slowing down the coupling reaction.[3]
-
Sequence Dependence: The risk of aspartimide formation is highly sequence-dependent. Sequences where aspartic acid is followed by amino acids such as glycine, asparagine, or serine are particularly prone to this side reaction.[3]
-
Base Exposure: The extent of aspartimide formation is directly related to the duration and strength of the base used for Fmoc deprotection (e.g., piperidine).[1][4]
-
Coupling Reagents: The choice of coupling reagent and additives can influence the rate of activation and coupling, as well as the extent of side reactions.
-
Solvent: The solvent used in SPPS can affect the solvation of the peptide and reagents, thereby influencing reaction rates.
Strategies to Minimize Aspartimide Formation
Several strategies have been developed to mitigate aspartimide formation during the incorporation of aspartic acid residues. These strategies focus on altering the protecting group of the aspartic acid side chain or modifying the deprotection conditions.
Alternative Side-Chain Protecting Groups
The use of bulkier or electronically modified side-chain protecting groups can sterically hinder the intramolecular cyclization that leads to aspartimide formation.[2]
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp | Reference |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine (B6355638)/DMF | 55.3 | 25.1 | 13.9 | 5.7 | [2] |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 | [2] |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 | [2] |
Data adapted from literature reports for the model peptide VKDGYI-OH.[2]
Modification of Deprotection Conditions
Altering the Fmoc deprotection conditions can also significantly reduce the extent of aspartimide formation.
| Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp | Reference |
| 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 | [2] |
| 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 | [2] |
| 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported | [2] |
Data adapted from literature reports for the model peptide VKDGYI-OH using Fmoc-Asp(OtBu)-OH.[2]
Experimental Protocols
The following protocols provide a general framework for the coupling of Fmoc-Asp(OtBu)-OH in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and scale of the synthesis.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol is suitable for sequences that are not highly susceptible to aspartimide formation.
1. Materials and Reagents:
-
Fmoc-Asp(OtBu)-OH
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Coupling reagent (e.g., HCTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Reagents for monitoring coupling completion (e.g., Kaiser test reagents)[5]
2. Fmoc Deprotection:
-
Swell the peptide-resin in DMF for at least 30 minutes.
-
Drain the DMF.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HCTU, 2.9-4.9 equivalents) in DMF.[2]
-
Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
4. Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction.[2][5]
-
If the Kaiser test is positive (indicating incomplete coupling), the coupling step can be repeated.
-
Once the coupling is complete, drain the reaction mixture.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).[2]
Protocol 2: Coupling with Reduced Aspartimide Formation
This protocol incorporates modifications to minimize aspartimide formation and is recommended for sensitive sequences.
1. Fmoc Deprotection with Additives:
-
Follow the deprotection procedure in Protocol 1, but use a deprotection solution of 20% piperidine containing 0.1 M HOBt in DMF.[1] This has been shown to reduce aspartimide formation.[2]
2. Coupling with Sterically Hindered Protecting Groups:
-
For sequences highly prone to aspartimide formation, consider using an alternative aspartic acid derivative such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH in place of Fmoc-Asp(OtBu)-OH.[2] The coupling protocol remains the same as in Protocol 1.
Visualizations
Chemical Reaction Pathway: Aspartimide Formation
Caption: Mechanism of aspartimide formation during Fmoc deprotection.
Experimental Workflow for Fmoc-Asp(OtBu)-OH Coupling
Caption: Workflow for a single coupling cycle of Fmoc-Asp(OtBu)-OH in SPPS.
References
Application Note: Analytical Methods for Peptides Containing Asp(OtBu)-CH2COOH
Audience: Researchers, scientists, and drug development professionals.
Introduction
Synthetic peptides are an expanding class of therapeutics that require thorough characterization to ensure their safety and efficacy.[1][2] Chemical modifications are frequently introduced to enhance stability, enforce specific conformations, or improve therapeutic properties.[3][4] The specific modification, Asp(OtBu)-CH2COOH, incorporates a tert-butyl (OtBu) ester on the side chain of an aspartic acid that is also modified with a carboxymethyl group. This modification presents unique analytical challenges due to the bulky and acid-labile nature of the OtBu protecting group and the added polarity from the carboxymethyl group.
This document provides detailed protocols for the analysis of such peptides, focusing on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation.[5][6] These methods are designed to provide a robust starting point for method development and validation.[7]
Core Analytical Techniques & Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the primary method for assessing the purity of synthetic peptides.[8] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[9] The presence of the Asp(OtBu)-CH2COOH modification will influence the peptide's retention time; the hydrophobic OtBu group will increase retention, while the polar -CH2COOH group will decrease it.
2.1.1. Experimental Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the lyophilized peptide in a suitable diluent to a final concentration of approximately 1 mg/mL.
-
A common starting diluent is Mobile Phase A (see Table 1). If solubility is an issue, a small amount of acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) can be added.[10]
-
Vortex the solution until the peptide is fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
-
-
Instrumentation and Method:
-
Equilibrate the HPLC system with the chosen column and mobile phases until a stable baseline is achieved (typically 15-30 minutes).[10]
-
Inject 5-20 µL of the prepared sample.
-
Run the gradient program as detailed in Table 1.
-
Monitor the elution profile using UV detection, typically at 214 nm and 280 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peptide peak as a percentage of the total peak area.
-
Relative impurities can be quantified based on their peak area relative to the main peak.
-
Key Consideration: The tert-butyl (OtBu) group is labile under strongly acidic conditions.[11] While 0.1% Trifluoroacetic Acid (TFA) is a standard mobile phase modifier for peptides, prolonged exposure or elevated temperatures can cause partial deprotection, appearing as an impurity peak that elutes earlier than the main peptide.[11][12] For this reason, 0.1% formic acid is recommended as a milder, more MS-friendly alternative.[13] If TFA must be used, analyses should be performed promptly after sample preparation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is essential for confirming the identity (molecular weight) of the target peptide and for characterizing impurities.[1] A mass spectrometer coupled to the HPLC system provides mass-to-charge (m/z) data for the eluting peaks.
2.2.1. Experimental Protocol: Identity Confirmation by LC-MS
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol (Section 2.1.1), but dilute to a final concentration of 0.1-0.2 µg/µL in Mobile Phase A.[1]
-
-
Instrumentation and Method:
-
Use an LC-MS system equipped with an electrospray ionization (ESI) source.
-
The LC method is typically identical or very similar to the analytical HPLC method. Using volatile mobile phase modifiers like formic acid is crucial for MS compatibility.[13]
-
Run the LC gradient while acquiring mass spectra in positive ion mode.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) and identify the peak corresponding to the peptide.
-
Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass.
-
Compare the observed mass with the theoretical calculated mass of the Asp(OtBu)-CH2COOH modified peptide.
-
For further characterization, perform tandem MS (MS/MS) to fragment the peptide and confirm its sequence. A characteristic neutral loss of 56 Da (C4H8) from the precursor or fragment ions would indicate the presence of the OtBu group.[12] Fragmentation may also occur at the bonds adjacent to the modified aspartic acid residue.[14][15]
-
Data Presentation
Quantitative parameters for the analytical methods should be systematically evaluated and documented. The following tables provide a robust starting point for method development.
| Parameter | Recommended Condition | Notes |
| LC System | UHPLC or HPLC System | Capable of binary or quaternary gradients. |
| Column | C18, 1.7-3.5 µm, 130 Å, 2.1 x 100 mm | A C18 stationary phase is standard for peptide analysis.[8] |
| Mobile Phase A | 0.1% Formic Acid (FA) in Water | Formic acid is MS-compatible and less harsh on the OtBu group than TFA.[13] |
| Mobile Phase B | 0.1% Formic Acid (FA) in Acetonitrile (ACN) | |
| Flow Rate | 0.3 - 0.5 mL/min | Adjust based on column dimensions and particle size. |
| Column Temp. | 40 - 65 °C | Higher temperatures can improve peak shape but may accelerate OtBu cleavage.[1] |
| UV Wavelength | 214 nm (peptide backbone) | 280 nm can be used if Trp or Tyr are present. |
| Injection Vol. | 5 µL | |
| Gradient | 5% to 65% B over 30 minutes | This is a typical starting gradient; it must be optimized for the specific peptide.[10] |
| Table 1: Recommended Starting Parameters for RP-HPLC Method Development. |
| Parameter | Recommended Setting | Notes |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap | High-resolution mass spectrometry (HRMS) provides accurate mass identification.[1] |
| Ionization Mode | ESI Positive | Peptides readily form positive ions. |
| Capillary Voltage | 2.5 - 3.5 kV | |
| Source Temp. | 80 - 150 °C | |
| Scan Range (MS1) | 300 - 2000 m/z | Should cover the expected charge states of the peptide. |
| Fragmentation (MS2) | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Used to generate fragment ions for sequence confirmation.[16] |
| Collision Energy | Stepped or Ramped (e.g., 20-40 eV) | Optimize to achieve a good balance of precursor and fragment ions. |
| Table 2: Typical LC-MS Parameters for Peptide Characterization. |
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the analysis of a modified peptide sample, from reception to final reporting.
Caption: Figure 1. General Analytical Workflow
Logical Diagram for Method Development
Optimizing the separation of a novel modified peptide requires a logical, stepwise approach.
Caption: Figure 2. HPLC Method Development Strategy
Potential MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) helps confirm the peptide's sequence and modification. The diagram below shows key fragmentation points for the Asp(OtBu)-CH2COOH side chain.
Caption: Figure 3. Key Side-Chain Fragmentations in MS/MS
References
- 1. lcms.cz [lcms.cz]
- 2. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. almacgroup.com [almacgroup.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. Efficient Method Development for a Synthetic Peptide and Related Impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. hplc.eu [hplc.eu]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Maximizing Selective Cleavages at Aspartic Acid and Proline Residues for the Identification of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling of Fmoc-Asp(OtBu)-CH2COOH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling time for Fmoc-Asp(OtBu)-CH2COOH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What makes this compound a potentially "difficult" residue to couple?
A1: The structure of this compound presents two main challenges. Firstly, the presence of the bulky tert-butyl (OtBu) group and the additional carboxymethyl group (-CH2COOH) can create steric hindrance, slowing down the coupling reaction. Secondly, like other aspartic acid derivatives, it is susceptible to aspartimide formation, a common side reaction in Fmoc-based SPPS.[1][2]
Q2: What is a standard starting point for the coupling time of this compound?
A2: For a standard coupling protocol, a reaction time of 1 to 2 hours is a reasonable starting point.[1][3] However, due to the potential for steric hindrance, monitoring the reaction for completeness is crucial.
Q3: What are the signs of incomplete coupling?
A3: Incomplete coupling is typically indicated by a positive Kaiser test (or other ninhydrin-based tests) after the coupling step, which detects the presence of unreacted free primary amines on the resin. Mass spectrometry analysis of the crude peptide may also show deletion sequences.
Q4: What is aspartimide formation and why is it a concern with this compound?
A4: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen attacks the side-chain ester of the aspartic acid residue. This is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[2][4] This can lead to a mixture of impurities, including α- and β-peptides, which are often difficult to separate from the desired product.[2][4]
Troubleshooting Guide
Issue 1: Incomplete or Slow Coupling
If you observe a positive Kaiser test after a standard coupling time, consider the following optimization strategies:
-
Extend Coupling Time: Increase the reaction time to 2-4 hours, or even longer for particularly difficult sequences.[1]
-
Double Coupling: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid.
-
Use a More Potent Coupling Reagent: If using a standard reagent like HBTU, consider switching to a more potent one like HATU or HCTU, especially for sterically hindered residues.[5]
-
Increase Reagent Equivalents: Using a higher excess of the amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin loading) can drive the reaction to completion.[1][5]
Issue 2: Aspartimide Formation
If you detect aspartimide-related impurities in your crude product, the following strategies can help to minimize this side reaction:
-
Modify Deprotection Conditions: Add an acidic additive to the Fmoc deprotection solution. A common and effective method is to use 20% piperidine (B6355638) in DMF containing 0.1 M HOBt.[6]
-
Use a Bulkier Side-Chain Protecting Group: While your starting material is defined, it is worth noting that using aspartic acid derivatives with even bulkier side-chain protecting groups (e.g., OMpe, OBno) has been shown to significantly reduce aspartimide formation compared to OtBu.[7]
-
Backbone Protection: For particularly problematic sequences (e.g., Asp-Gly, Asp-Ser, Asp-Asn), using a dipeptide with a backbone protecting group (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) is a highly effective strategy to prevent aspartimide formation.[1][8]
Data on Coupling Conditions
Table 1: Recommended Coupling Conditions for Standard vs. Hindered Amino Acids
| Parameter | Standard Amino Acid (e.g., Fmoc-Ala-OH) | Hindered Amino Acid (e.g., this compound) |
| Amino Acid Equivalents | 3-5 | 3-5 |
| Coupling Reagent | HBTU/HOBt, DIC/HOBt | HATU, HCTU |
| Base Equivalents (DIPEA) | 6-10 | 6-10 |
| Pre-activation Time | 2-5 minutes | 2-5 minutes |
| Coupling Time | 1-2 hours | 2-4 hours (or longer, with monitoring) |
| Monitoring | Optional | Recommended (e.g., Kaiser test) |
| Double Coupling | Rarely needed | May be necessary |
Table 2: Comparison of Coupling Reagents
| Coupling Reagent | Relative Potency | Key Advantages | Considerations |
| DIC/HOBt | Standard | Cost-effective, good for many standard couplings. | Can cause dehydration of Asn and Gln side chains. |
| HBTU/TBTU | High | Fast reaction times, low racemization. | Aminium-based. |
| HATU/HCTU | Very High | Excellent for hindered amino acids and difficult sequences. | Higher cost. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
This protocol is a starting point for the coupling of this compound.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent such as HATU (3-5 equivalents) in DMF. Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Pre-activation: Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to check for the presence of free amines. If the test is positive, proceed to Protocol 2.
Protocol 2: Extended/Double Coupling for Difficult Sequences
This protocol should be used if Protocol 1 results in incomplete coupling.
-
Follow Steps 1-7 of Protocol 1.
-
Monitoring: Perform a Kaiser test.
-
Decision:
-
If the Kaiser test is negative, proceed with the synthesis.
-
If the Kaiser test is positive, proceed to step 4.
-
-
Double Coupling: Repeat steps 4-7 of Protocol 1 with a fresh preparation of the coupling mixture.
-
Extended Time (Alternative): Alternatively, for the initial coupling, extend the reaction time to 2-4 hours before performing the Kaiser test.
-
Capping (Optional): If incomplete coupling persists after double coupling, consider capping the unreacted amines with a solution of acetic anhydride (B1165640) and DIPEA in DMF to prevent the formation of deletion peptides.
References
Technical Support Center: Purification of Fmoc-Asp(OtBu)-CH2COOH Containing Peptides
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges during the purification of peptides containing the Fmoc-Asp(OtBu)-CH2COOH moiety.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying peptides containing this compound?
A1: The primary challenges include:
-
Aspartimide Formation: The Asp(OtBu) residue is susceptible to cyclization, forming a five-membered ring (aspartimide). This side reaction is base-catalyzed and can occur during Fmoc deprotection with piperidine (B6355638) in solid-phase peptide synthesis (SPPS) and also during purification if the mobile phase pH is not controlled.
-
Aggregation: Peptides containing this bulky, hydrophobic protecting group may be prone to aggregation, leading to poor solubility and difficult purification.
-
Incomplete Deprotection: The OtBu and CH2COOH groups can sometimes be challenging to fully deprotect, leading to a heterogeneous mixture of the final peptide.
Q2: What is the recommended purification method for these peptides?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing this compound. A C18 column is typically the stationary phase of choice.
Q3: What are the ideal mobile phase conditions for RP-HPLC purification?
A3: A common mobile phase system consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN).
The acidic conditions provided by TFA help to keep the peptide protonated and minimize secondary interactions with the stationary phase, leading to sharper peaks. It also helps to prevent aspartimide formation during purification.
Q4: How can I detect and characterize aspartimide formation?
A4: Aspartimide formation can be detected by a combination of HPLC and mass spectrometry (MS). The aspartimide-containing peptide will have a different retention time in the HPLC chromatogram (usually eluting later than the desired peptide) and will show a mass loss of 18 Da (the mass of water) in the mass spectrum compared to the target peptide.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound containing peptides.
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks in HPLC | 1. Peptide aggregation. 2. Secondary interactions with the column. 3. Column overloading. | 1. Decrease the peptide concentration. Add chaotropic agents like guanidinium (B1211019) chloride to the sample. 2. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% TFA). 3. Reduce the amount of peptide loaded onto the column. |
| Multiple Peaks in HPLC Chromatogram | 1. Aspartimide formation. 2. Incomplete deprotection of side chains. 3. Deletion or truncated sequences from synthesis. | 1. Use a milder base for Fmoc deprotection during synthesis (e.g., 2% DBU/2% piperidine in DMF). Optimize the cleavage cocktail. 2. Increase the cleavage time or use a stronger cleavage cocktail. 3. Optimize coupling reactions during SPPS. |
| Poor Peptide Solubility | 1. The peptide sequence is highly hydrophobic. 2. Aggregation. | 1. Dissolve the peptide in a small amount of organic solvent (e.g., DMSO, DMF) before diluting with the aqueous mobile phase. 2. Use denaturing conditions (e.g., guanidinium chloride) to solubilize the peptide. |
| Low Purification Yield | 1. Peptide precipitation on the column. 2. Irreversible adsorption to the stationary phase. 3. Suboptimal HPLC gradient. | 1. Ensure the peptide is fully dissolved before injection. 2. Use a different column chemistry (e.g., C4 for very hydrophobic peptides). 3. Optimize the gradient to ensure the peptide elutes in a sharp peak. A shallower gradient around the elution point of the peptide can improve resolution. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Containing Peptides
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Gradient: A typical gradient would be a linear increase of Solvent B from 5% to 95% over 30-60 minutes. The optimal gradient will depend on the specific peptide sequence.
-
Flow Rate: Typically 1 mL/min for an analytical column and scaled up for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A) and filter through a 0.22 µm filter before injection.
Protocol 2: Minimizing Aspartimide Formation during Fmoc Deprotection
To reduce the risk of aspartimide formation during solid-phase peptide synthesis, consider the following modifications to the Fmoc deprotection step:
-
Reagent: Use a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in Dimethylformamide (DMF).
-
Time: Reduce the deprotection time. Monitor the reaction closely to ensure complete Fmoc removal without prolonged exposure to the basic conditions.
Visual Guides
Caption: Workflow for the purification of synthetic peptides.
Caption: Troubleshooting logic for identifying peptide impurities.
Technical Support Center: Aspartic Acid Derivatives in Fmoc-SPPS
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Fmoc-protected aspartic acid derivatives in solid-phase peptide synthesis (SPPS), with a focus on minimizing racemization.
A Note on Fmoc-Asp(OtBu)-CH2COOH: The query specifies this compound, which is a non-standard derivative of aspartic acid. A plausible, commercially available, though uncommon, related structure is Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH. Due to the limited specific literature on the racemization of this particular compound, this guide is based on the extensive knowledge available for the standard and widely used Fmoc-Asp(OtBu)-OH . The principles and mechanisms of racemization discussed are fundamentally linked to the chemistry of the aspartic acid residue itself and are therefore highly relevant.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Presence of a +18 Da impurity in the final peptide, corresponding to a β-aspartyl peptide. | Aspartimide formation and subsequent hydrolysis. | - Modify Fmoc deprotection conditions (see protocol below).- Use a bulkier side-chain protecting group for Asp.- Employ backbone protection on the C-terminal adjacent residue. |
| Detection of D-Asp in the final peptide by chiral amino acid analysis. | Racemization via the aspartimide intermediate. | - All solutions for aspartimide formation will also reduce racemization.- Optimize coupling conditions: use carbodiimide-based reagents with an additive (e.g., DIC/OxymaPure) and a weak base if necessary. |
| Incomplete coupling of the amino acid following the Asp residue. | Steric hindrance from a bulky Asp protecting group or backbone protection. | - Increase coupling time.- Perform a double coupling.- Use a more potent coupling reagent like HATU, but with a non-nucleophilic base such as NMM to minimize racemization. |
| Multiple side-products observed after cleavage of peptides containing Asp-Gly, Asp-Asn, or Asp-Ser sequences. | These sequences are highly prone to aspartimide formation. | - For Asp-Gly sequences, using a pre-formed dipeptide with backbone protection, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is highly recommended.[1]- For other sensitive sequences, careful optimization of deprotection and coupling is critical. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-Asp(OtBu)-OH during SPPS?
A1: The primary mechanism for racemization of aspartic acid residues during Fmoc-SPPS is through the formation of a succinimide (B58015) ring, resulting in an aspartimide intermediate.[2] This process is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine) and can also be exacerbated during the coupling step. The alpha-proton of the aspartimide is acidic and can be easily abstracted by a base, leading to a loss of chirality and subsequent racemization upon ring-opening.[2]
Q2: How does the structure of the amino acid following the aspartic acid residue affect racemization?
A2: The identity of the amino acid C-terminal to the aspartic acid residue has a significant impact on the rate of aspartimide formation and, consequently, racemization. Sequences such as Asp-Gly, Asp-Asn, and Asp-Ser are particularly susceptible due to the lower steric hindrance of the following residue, which facilitates the intramolecular cyclization.[3]
Q3: What are the most effective strategies to prevent aspartimide formation and racemization?
A3: Several strategies can be employed:
-
Modification of Deprotection Conditions: Using a weaker base for Fmoc removal, such as 5% piperazine (B1678402) in DMF, or adding an acidic additive like 0.1 M HOBt or OxymaPure to the standard 20% piperidine (B6355638) in DMF solution can significantly suppress aspartimide formation.[4][5]
-
Use of Sterically Hindered Side-Chain Protecting Groups: Replacing the standard tert-butyl (OtBu) group with bulkier protecting groups like 3-methylpent-3-yl (Mpe) or 5-n-butyl-5-nonyl (Bno) can sterically hinder the formation of the aspartimide ring.[1][6]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) is a highly effective method to prevent aspartimide formation by blocking the initial intramolecular attack.[1]
Q4: Which coupling reagents are recommended to minimize racemization when incorporating Fmoc-Asp(OtBu)-OH?
A4: For amino acids prone to racemization, carbodiimide-based reagents in the presence of an additive are generally preferred as they can be used without a strong base. The combination of N,N'-diisopropylcarbodiimide (DIC) with an additive like OxymaPure or HOBt is highly recommended. If phosphonium (B103445) or aminium/uronium reagents (e.g., HBTU, HATU) are used, a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine should be employed instead of DIPEA to minimize the risk of racemization.[4]
Q5: How can I detect and quantify racemization and aspartimide formation?
A5: Aspartimide formation and its subsequent byproducts (α- and β-aspartyl peptides) can typically be detected by HPLC and mass spectrometry. Quantifying the extent of racemization requires chiral amino acid analysis after acidic hydrolysis of the peptide, followed by derivatization and separation of the D- and L-amino acid enantiomers by gas chromatography (GC) or HPLC.
Quantitative Data on Aspartimide Formation
The following table summarizes the effectiveness of different strategies in reducing aspartimide formation in a model peptide.
| Aspartic Acid Derivative | Deprotection Conditions | % Target Peptide | % Aspartimide | % Piperidides | % D-Asp |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine/DMF | 55.3 | 25.1 | 13.9 | 5.7 |
| Fmoc-Asp(OMpe)-OH | 20% Piperidine/DMF | 89.2 | 3.5 | 1.8 | 1.5 |
| Fmoc-Asp(OBno)-OH | 20% Piperidine/DMF | 98.5 | 0.3 | 0.2 | 0.4 |
| Fmoc-Asp(OtBu)-OH | 20% Piperidine, 0.1M HOBt/DMF | 75.8 | 10.2 | 5.1 | 3.2 |
| Fmoc-Asp(OtBu)-OH | 50% Morpholine/DMF | 95.1 | 1.2 | Not reported | Not reported |
Data adapted from literature reports.
Visualizing the Chemistry
Caption: Mechanism of aspartimide formation and subsequent racemization.
Caption: Recommended experimental workflow to minimize aspartimide formation.
Experimental Protocols
Protocol 1: Modified Fmoc Deprotection
This protocol is designed to minimize aspartimide formation during the Fmoc deprotection step.
-
Reagent Preparation: Prepare a deprotection solution of either:
-
5% (v/v) piperazine in DMF.
-
20% (v/v) piperidine with 0.1 M HOBt in DMF.
-
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the modified deprotection solution to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step once more for 10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of the deprotection solution and byproducts.
Protocol 2: Coupling of Fmoc-Asp(OtBu)-OH using DIC/OxymaPure
This protocol is recommended for the coupling of Fmoc-Asp(OtBu)-OH to minimize racemization.
-
Pre-activation:
-
In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
References
- 1. biotage.com [biotage.com]
- 2. nbinno.com [nbinno.com]
- 3. peptide.com [peptide.com]
- 4. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Mass Peaks with Fmoc-Asp(OtBu)-OH
This technical support guide is designed for researchers, scientists, and drug development professionals encountering unexpected mass peaks during peptide synthesis using Fmoc-Asp(OtBu)-OH. Below you will find frequently asked questions and troubleshooting advice to identify and mitigate common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a mass peak corresponding to M-18 Da in my crude peptide sample?
An M-18 Da peak is highly indicative of aspartimide formation.[1][2][3][4][5] This is one of the most common side reactions associated with Fmoc-Asp(OtBu)-OH, particularly in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[1][4] The reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine), leading to the cyclization of the aspartic acid residue and the elimination of a water molecule.
-
Troubleshooting Steps:
-
HPLC Analysis: Aspartimide and its subsequent byproducts (α- and β-peptides) may be separable from the target peptide by reverse-phase HPLC.
-
Modification of Deprotection: Adding a small amount of formic acid to the piperidine (B6355638) solution for Fmoc removal can help suppress aspartimide formation.[6]
-
Alternative Building Blocks: For particularly problematic sequences, consider using alternative building blocks designed to prevent this side reaction, such as Fmoc-Asp(ODmb)-OH or Fmoc-Asp(OBno)-OH.[1][2]
-
Q2: My mass spectrum shows a significant peak at M+56 Da. What is the likely cause?
A mass increase of +56 Da strongly suggests the addition of a tert-butyl group to your peptide. The tert-butyl protecting group (OtBu) on the aspartic acid side chain is cleaved using a strong acid like trifluoroacetic acid (TFA). This process generates reactive tert-butyl cations.[6] These cations can then be "scavenged" by nucleophilic residues in your peptide sequence (e.g., Trp, Met, Cys), resulting in the unwanted addition.
-
Troubleshooting Steps:
-
Use of Scavengers: Always include scavengers in your cleavage cocktail to quench the tert-butyl cations. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and 1,2-ethanedithiol (B43112) (EDT).
-
Optimize Scavenger Cocktail: The choice and concentration of scavengers may need to be optimized based on the peptide sequence. For peptides rich in tryptophan, for example, adding a scavenger like TIS is crucial.
-
Q3: I am seeing peaks at M+22 Da and M+38 Da in my ESI-MS spectrum. What do these represent?
These peaks are common adducts formed during electrospray ionization (ESI) mass spectrometry and are not typically related to a side reaction during synthesis.
-
M+22 Da: Corresponds to the sodium adduct of your peptide ([M+Na]+).[7][8][9]
-
M+38 Da: Corresponds to the potassium adduct of your peptide ([M+K]+).[7][9]
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Ensure that all solvents used for sample preparation and LC-MS analysis are of the highest purity to minimize sodium and potassium contamination.[7][8]
-
Use Plasticware: Glassware can be a source of sodium and potassium ions.[9] Using certified low-adduct plastic containers for sample and mobile phase preparation can reduce the intensity of these adducts.[8]
-
Data Interpretation: In many cases, these adducts are minor and can be accounted for during data analysis. However, high concentrations of alkali metals can suppress the desired protonated molecule signal ([M+H]+).[7]
-
Q4: What could be the cause of a peak at M+85 Da?
A mass increase of +85 Da could indicate the addition of a piperidine molecule to a dehydroalanine (B155165) residue. This can occur in peptides containing cysteine, where a base-catalyzed elimination of the protected sulfhydryl group forms dehydroalanine, which then reacts with piperidine from the deprotection solution.
Summary of Unexpected Mass Peaks
| Observed Mass Shift | Probable Cause | Chemical Formula of Addition/Loss | Relevant Amino Acids |
| -18 Da | Aspartimide Formation | - H₂O | Asp |
| +56 Da | t-Butylation | + C₄H₈ | Trp, Met, Cys, Tyr |
| +22 Da | Sodium Adduct | + Na | N/A (MS artifact) |
| +38 Da | Potassium Adduct | + K | N/A (MS artifact) |
| +85 Da | Piperidine Adduct | + C₅H₁₁N | Cys (via dehydroalanine) |
Experimental Protocol: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for manual SPPS on a rink amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5 minutes.
-
Drain the solution and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc group removal.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Asp(OtBu)-OH (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, wash the resin with dichloromethane (B109758) (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge and lyophilize the peptide pellet.
-
-
Analysis: Analyze the crude peptide using LC-MS to verify the mass and purity.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended synthesis pathway and common side reactions.
Caption: The intended pathway for peptide elongation using Fmoc-Asp(OtBu)-OH.
Caption: Side reaction pathway leading to aspartimide formation and product isomers.
Caption: Formation of t-butyl cations during cleavage leading to peptide alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. pongor.itk.ppke.hu [pongor.itk.ppke.hu]
- 4. peptide.com [peptide.com]
- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. waters.com [waters.com]
- 9. learning.sepscience.com [learning.sepscience.com]
Technical Support Center: Fmoc-Asp(OtBu)-OH in Peptide Synthesis
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Fmoc-Asp(OtBu)-OH and to troubleshoot common issues related to its stability, primarily the formation of aspartimide.
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it a problem?
A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis when using Fmoc-Asp(OtBu)-OH.[1][2] It is an intramolecular cyclization where the backbone amide nitrogen, C-terminal to the aspartic acid residue, attacks the side-chain carbonyl group.[2][3] This reaction is catalyzed by the basic conditions used for Fmoc deprotection, such as piperidine (B6355638).[2][3][4]
The resulting five-membered succinimide (B58015) ring, known as an aspartimide, is problematic for several reasons:
-
Formation of Impurities: The aspartimide intermediate is unstable and can be hydrolyzed to form a mixture of α- and β-aspartyl peptides, which are difficult to separate from the target peptide due to their similar masses.[3]
-
Racemization: The reaction can lead to racemization at the α-carbon of the aspartic acid, resulting in the incorporation of D-Asp residues.[3]
-
Reduced Yield and Purity: These side reactions lower the overall yield and purity of the desired peptide, complicating the purification process.[5]
Q2: Which peptide sequences are most susceptible to aspartimide formation?
A2: The propensity for aspartimide formation is highly dependent on the amino acid residue C-terminal to the aspartic acid. Sequences where the following amino acid has low steric hindrance are particularly susceptible.[4] Commonly problematic sequences include:
Q3: How does temperature affect aspartimide formation?
A3: Increased temperature significantly accelerates the rate of aspartimide formation.[3][5] This is a critical consideration in microwave-assisted SPPS, where elevated temperatures are used to speed up reactions. While microwave synthesis can be highly efficient, careful optimization is necessary to minimize temperature-induced side reactions.[3]
Troubleshooting Guide
Issue: Significant aspartimide formation detected in my crude peptide.
This is a common issue, especially with susceptible sequences. Here are several strategies to mitigate this problem, ranging from simple modifications of your existing protocol to the use of specialized reagents.
Strategy 1: Modification of Deprotection and Coupling Conditions
1.1. Adjusting the Fmoc Deprotection Reagent: Using a weaker base for Fmoc removal can significantly reduce the rate of aspartimide formation.[3]
-
Use Piperazine: Replacing piperidine with piperazine, a weaker base, has been shown to be effective in suppressing aspartimide formation.[1][3]
-
Use Morpholine: Morpholine is another weaker base that can minimize this side reaction.[4]
-
Use Dipropylamine (DPA): DPA is a less toxic and less odorous alternative to piperidine that has been shown to reduce aspartimide formation, especially at elevated temperatures.[3][4]
1.2. Addition of Acidic Additives to the Deprotection Solution: Adding a small amount of a weak acid to the piperidine deprotection solution can help to neutralize the basicity and reduce aspartimide formation.
-
Hydroxybenzotriazole (HOBt): The addition of 0.1 M HOBt to the piperidine solution is a well-established method to reduce aspartimide formation.[1][3]
-
Formic Acid: Adding a low concentration of formic acid (e.g., 0.1 M) to the piperidine solution can also be effective.[3]
-
Oxyma Pure: Similar to HOBt, adding Oxyma Pure to the deprotection solution can suppress the side reaction.[3]
1.3. Optimizing Coupling Conditions:
-
Choice of Coupling Reagent: For microwave-assisted SPPS at elevated temperatures, carbodiimide-based coupling reagents (like DIC) are often preferred over onium salt-based methods (like HBTU/HATU) which use strong bases that can promote epimerization.[3]
-
Temperature Control: In microwave SPPS, lowering the coupling temperature for susceptible residues can significantly reduce aspartimide formation.[3]
Strategy 2: Utilizing Sterically Hindered Aspartic Acid Derivatives
A highly effective strategy is to replace the standard Fmoc-Asp(OtBu)-OH with an analogue that has a bulkier side-chain protecting group. This steric hindrance physically blocks the nucleophilic attack that initiates aspartimide formation.[1][6]
| Derivative | Protecting Group | Key Advantage |
| Fmoc-Asp(OMpe)-OH | 3-methylpent-3-yl | More effective than OtBu at reducing aspartimide formation. |
| Fmoc-Asp(ODie)-OH | 2,3,4-trimethylpent-3-yl | Offers significant improvement in suppressing the side reaction.[1][7] |
| Fmoc-Asp(OBno)-OH | 5-n-butyl-5-nonyl | Shows almost complete reduction of aspartimide formation in problematic sequences.[8] |
Data sourced from comparative studies.[3] This demonstrates the significant improvement in preventing aspartimide formation by using bulkier protecting groups.
Strategy 3: Backbone Protection
This strategy involves modifying the backbone amide nitrogen of the amino acid following the aspartic acid residue, thereby preventing it from acting as a nucleophile.[1] The most common approach is the use of a Dmb (2,4-dimethoxybenzyl) protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Quantitative Data Summary
The following table summarizes the percentage of the desired peptide product after prolonged treatment with 20% piperidine in DMF for the model peptide VKDGYI, which is highly prone to aspartimide formation.
| Asp Protecting Group | % Target Peptide | % Aspartimide and related by-products |
| OtBu | 35% | 65% |
| OMpe | 75% | 25% |
| ODie | 90% | 10% |
| OBno | >98% | <2% |
Data is illustrative and based on findings from multiple studies.[7][8]
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.
-
Reagent Preparation: Prepare a 20% (v/v) solution of piperidine in high-purity N,N-dimethylformamide (DMF).[2]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for an initial 3-5 minutes, drain, and then for a second 7-10 minute incubation.[9]
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This is a recommended protocol for sequences that are moderately prone to aspartimide formation.
-
Reagent Preparation: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.[3]
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection: Drain the DMF and add the deprotection solution to the resin.
-
Reaction: Gently agitate the resin for the desired time (e.g., 2 x 10 minutes).[3]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (e.g., 5 x 1 minute).[3]
Protocol 3: Coupling of a Sterically Hindered Asp Derivative (e.g., Fmoc-Asp(OBno)-OH)
This protocol outlines the use of a sterically hindered Asp protecting group to minimize aspartimide formation.
-
Amino Acid Activation: Dissolve Fmoc-Asp(OBno)-OH (1.0 eq) and a coupling reagent (e.g., HBTU, 0.95 eq) in DMF. Add a base (e.g., DIPEA, 2.0 eq) and allow the mixture to pre-activate for 5 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.[3]
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[3]
-
Washing: Drain the coupling solution and wash the resin with DMF, DCM, and then DMF.[3]
Protocol 4: Use of a Backbone-Protected Dipeptide
This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.
-
Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt) to the N-terminus of the growing peptide chain.[2]
Visualizations
Caption: Mechanism of aspartimide formation and subsequent side reactions.
Caption: Decision tree for troubleshooting aspartimide formation.
Caption: Logical relationship between cost and effectiveness of strategies.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. media.iris-biotech.de [media.iris-biotech.de]
- 7. researchgate.net [researchgate.net]
- 8. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 9. chempep.com [chempep.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of Fmoc-Asp(OtBu)-OH and Its Isomers
For researchers engaged in peptide synthesis and drug development, the precise characterization of raw materials is a critical step to ensure the integrity and purity of the final product. Among the vast array of protected amino acids, Fmoc-Asp(OtBu)-OH stands as a cornerstone for the incorporation of aspartic acid residues. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of Fmoc-L-Asp(OtBu)-OH and its closely related isomers, Fmoc-D-Asp(OtBu)-OH and Fmoc-Asp(OH)-OtBu. Understanding the subtle yet significant differences in their NMR spectra is paramount for unambiguous identification and quality control.
Comparison of ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for Fmoc-L-Asp(OtBu)-OH, its D-enantiomer, and its regioisomer. The data presented here is compiled from various sources and serves as a reference for their characterization in common deuterated solvents such as Deuterated Chloroform (CDCl₃) and Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Table 1: ¹H NMR Chemical Shift Comparison (δ, ppm)
| Proton Assignment | Fmoc-L-Asp(OtBu)-OH (CDCl₃) | Fmoc-D-Asp(OtBu)-OH (CDCl₃) | Fmoc-Asp(OH)-OtBu (CDCl₃) | Fmoc-L-Asp(OtBu)-OH (DMSO-d₆) |
| OtBu (9H, s) | ~1.45 | ~1.45 | ~1.43 | ~1.40 |
| β-CH₂ (2H, m) | ~2.80-3.00 | ~2.80-3.00 | ~2.90-3.10 | ~2.65-2.85 |
| α-CH (1H, m) | ~4.60 | ~4.60 | ~4.70 | ~4.50 |
| Fmoc-CH (1H, t) | ~4.25 | ~4.25 | ~4.20 | ~4.30 |
| Fmoc-CH₂ (2H, d) | ~4.40 | ~4.40 | ~4.35 | ~4.35 |
| Fmoc-Ar (8H, m) | ~7.30-7.80 | ~7.30-7.80 | ~7.30-7.80 | ~7.30-7.90 |
| NH (1H, d) | ~5.80 | ~5.80 | ~5.90 | ~7.70 |
| COOH (1H, br s) | ~10.0-12.0 | ~10.0-12.0 | ~10.0-12.0 | ~12.5 |
Table 2: ¹³C NMR Chemical Shift Comparison (δ, ppm)
| Carbon Assignment | Fmoc-L-Asp(OtBu)-OH (CDCl₃) | Fmoc-D-Asp(OtBu)-OH (CDCl₃) | Fmoc-Asp(OH)-OtBu (CDCl₃) | Fmoc-L-Asp(OtBu)-OH (DMSO-d₆) |
| OtBu (CH₃)₃ | ~28.0 | ~28.0 | ~28.1 | ~27.8 |
| OtBu C(CH₃)₃ | ~82.0 | ~82.0 | ~81.5 | ~80.5 |
| β-CH₂ | ~37.0 | ~37.0 | ~36.5 | ~36.0 |
| α-CH | ~50.0 | ~50.0 | ~49.5 | ~51.0 |
| Fmoc-CH | ~47.0 | ~47.0 | ~47.2 | ~46.8 |
| Fmoc-CH₂ | ~67.0 | ~67.0 | ~67.1 | ~66.5 |
| Fmoc-Ar | ~120.0-144.0 | ~120.0-144.0 | ~120.0-144.0 | ~120.0-144.0 |
| C=O (OtBu) | ~170.0 | ~170.0 | ~171.0 | ~169.5 |
| C=O (Fmoc) | ~156.0 | ~156.0 | ~156.2 | ~156.0 |
| C=O (COOH) | ~175.0 | ~175.0 | ~175.5 | ~172.5 |
Experimental Protocol for NMR Characterization
A standardized protocol is crucial for obtaining reproducible and high-quality NMR data.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the Fmoc-protected amino acid directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may depend on the solubility of the specific derivative.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.
2. NMR Spectrometer Setup:
-
The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Number of scans: 16-64 (depending on sample concentration)
-
Acquisition time: ~3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Spectral width: ~16 ppm
-
-
For ¹³C NMR:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Spectral width: ~220 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16) should be applied to obtain singlet signals for all carbon atoms.
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Workflow for Comparative Analysis
The logical flow for the characterization and comparison of these aspartic acid derivatives is outlined below.
Caption: Workflow for NMR characterization and comparison.
Navigating the Mass Spectrometry of Acido-Modified Peptides: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals venturing into the analysis of uniquely modified peptides, understanding their behavior in mass spectrometry is paramount. This guide provides a comparative analysis of peptides featuring the Asp(OtBu)-CH2COOH modification, juxtaposing its expected mass spectrometric performance with that of well-established peptide modifications. While direct comparative experimental data for Asp(OtBu)-CH2COOH is limited in the reviewed literature, this guide leverages foundational mass spectrometry principles and data from structurally analogous modifications to provide a predictive comparison, complete with detailed experimental protocols and workflow visualizations.
The modification of peptides is a cornerstone of modern proteomics and drug development, enabling the introduction of novel functionalities, probes, and linkers. The Asp(OtBu)-CH2COOH moiety, featuring a protected aspartic acid extended with a carboxylic acid group, presents a unique combination of hydrophobicity from the tert-butyl group and a free carboxylic acid for potential conjugation. Its analysis by mass spectrometry, however, requires careful consideration of its potential impact on ionization and fragmentation.
To provide a clear comparison, this guide will focus on two widely used peptide modification strategies: alkylation of cysteine residues with iodoacetamide (B48618) (IAM) and modification of primary amines with succinic anhydride (B1165640). These alternatives offer distinct physicochemical properties that serve as a valuable benchmark for understanding the potential behavior of peptides modified with Asp(OtBu)-CH2COOH.
Comparative Analysis of Peptide Modifications
The choice of modification can significantly influence a peptide's behavior during mass spectrometric analysis. The following table summarizes the expected performance of peptides modified with Asp(OtBu)-CH2COOH in comparison to iodoacetamide and succinic anhydride modifications. This comparison is based on the structural features of the modifications and established principles of mass spectrometry.
| Feature | Asp(OtBu)-CH2COOH | Iodoacetamide (on Cysteine) | Succinic Anhydride (on Primary Amines) |
| Target Residue | Aspartic Acid (specifically engineered) | Cysteine | Lysine, N-terminus |
| Change in Mass | +172.09 Da | +57.02 Da | +100.02 Da |
| Change in Charge | Neutral (at low pH) | Neutral | -1 (at neutral/high pH) |
| Hydrophobicity | Increased (due to OtBu) | Slightly Increased | Decreased (due to COOH) |
| Expected Ionization Efficiency (ESI+) | Moderate to High | Moderate | Potentially Suppressed |
| Expected Fragmentation | Potential for neutral loss of isobutylene (B52900) (56 Da) from OtBu group. The acidic -CH2COOH may influence fragmentation pathways. | Standard b- and y-ion series. | Charge-remote fragmentation may be observed. The additional carboxyl group can influence fragmentation. |
| Quantitative Strategy | Label-free quantification, Stable Isotope Labeling (e.g., using 13C or 2H in the modifying agent). | Label-free quantification, Isotope-Coded Affinity Tags (ICAT). | Stable Isotope Labeling with deuterated succinic anhydride. |
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate mass spectrometry results. Below are generalized protocols for the preparation and analysis of modified peptides, which can be adapted for peptides containing the Asp(OtBu)-CH2COOH modification.
Protocol 1: In-solution Digestion and Modification of a Model Protein
This protocol outlines the steps for digesting a protein and modifying the resulting peptides.
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve 100 µg of the protein in 100 µL of 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.
-
Cool the sample to room temperature and add iodoacetamide (for control) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
-
Digestion:
-
Dilute the solution 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
-
-
Peptide Modification (Example with Succinic Anhydride):
-
Adjust the pH of the peptide solution to 8.0 with a suitable buffer.
-
Add succinic anhydride in a suitable solvent (e.g., DMSO) in a 10-fold molar excess over the estimated number of primary amines.
-
Incubate at room temperature for 30 minutes.
-
-
Sample Cleanup:
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with 50% acetonitrile/0.1% TFA.
-
Dry the peptides in a vacuum centrifuge.
-
Protocol 2: LC-MS/MS Analysis of Modified Peptides
This protocol provides a general workflow for the analysis of the prepared peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Sample Reconstitution:
-
Reconstitute the dried peptides in 100 µL of 0.1% formic acid in water.
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 350-1500.
-
Data-Dependent Acquisition (DDA): Select the top 10 most intense precursor ions for fragmentation.
-
Fragmentation: Collision-Induced Dissociation (CID) with a normalized collision energy of 35%.
-
MS/MS Scan Range: m/z 100-2000.
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved in the analysis of modified peptides, the following diagrams are provided in the DOT language for Graphviz.
Caption: General experimental workflow for the analysis of modified peptides.
Caption: Conceptual comparison of potential fragmentation pathways.
Conclusion and Future Directions
The mass spectrometric analysis of peptides modified with Asp(OtBu)-CH2COOH presents both opportunities and challenges. The tert-butyl group is expected to enhance hydrophobicity, which could improve reversed-phase chromatographic retention and potentially aid in ionization. However, it may also introduce a labile site for neutral loss during fragmentation, which could complicate spectral interpretation but also provide a diagnostic signature.
In contrast, iodoacetamide provides a stable and relatively small modification, leading to predictable fragmentation. Succinic anhydride introduces a negative charge and hydrophilicity, which can be beneficial for certain separation techniques but may suppress positive mode ionization.
For researchers working with Asp(OtBu)-CH2COOH modified peptides, it is recommended to:
-
Perform thorough characterization: Utilize high-resolution mass spectrometry to confirm the mass of the modified peptide and employ tandem mass spectrometry to elucidate its fragmentation pattern.
-
Optimize LC conditions: The increased hydrophobicity may require adjustments to the gradient elution to ensure proper separation.
-
Consider alternative fragmentation methods: Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) may provide complementary fragmentation information, especially for localizing the modification.
-
Employ stable isotope labeling for quantification: For robust quantitative studies, the synthesis of an isotopically labeled version of the modifying agent is highly recommended to create an internal standard.
By carefully considering the unique chemical properties of the Asp(OtBu)-CH2COOH modification and applying the principles and protocols outlined in this guide, researchers can successfully navigate the complexities of its mass spectrometric analysis and unlock its potential in their scientific endeavors.
A Comparative Guide to Protected Aspartic Acids in Peptide Synthesis: Spotlight on Backbone Modification
For researchers, scientists, and drug development professionals, the synthesis of peptides containing aspartic acid (Asp) presents a significant challenge due to the propensity for aspartimide formation. This side reaction can lead to impurities that are difficult to separate, reducing the overall yield and purity of the target peptide. This guide provides an objective comparison of the backbone-modified derivative, Fmoc-α-methyl-L-Asp(OtBu)-OH, with traditional side-chain protected aspartic acids, supported by experimental data to inform the selection of the optimal building block for your solid-phase peptide synthesis (SPPS) needs.
The conventional approach to mitigating aspartimide formation involves the use of sterically bulky protecting groups on the side chain of the aspartic acid residue. However, a more recent strategy involves modification of the amino acid backbone itself, offering distinct advantages. Here, we compare the performance of Fmoc-α-methyl-L-Asp(OtBu)-OH against commonly used alternatives.
Performance Comparison of Protected Aspartic Acid Derivatives
The choice of protected aspartic acid has a profound impact on the efficiency of peptide synthesis and the purity of the final product. The following tables summarize quantitative data on the performance of various protected aspartic acid derivatives in preventing aspartimide formation, a critical parameter in peptide synthesis. The data is primarily based on studies of the model peptide scorpion toxin II (H-Val-Lys-Asp-Gly-Tyr-Ile-OH), which is notoriously prone to this side reaction.
Table 1: Aspartimide-Related Byproduct Formation with Different Side-Chain Protecting Groups
| Protected Amino Acid | Aspartimide-Related Byproducts (%) | Racemization (D-Asp Content, %) |
| Fmoc-Asp(OtBu)-OH | High | High |
| Fmoc-Asp(OMpe)-OH | Significantly Reduced | Reduced |
| Fmoc-Asp(OBno)-OH | Very Low | Very Low |
Note: "High," "Significantly Reduced," and "Very Low" are qualitative summaries from multiple sources. Specific percentages can vary based on sequence and reaction conditions.
Table 2: Coupling Efficiency of Sterically Hindered Aspartic Acid Derivatives
| Protected Amino Acid | Coupling Conditions | Coupling Efficiency |
| Fmoc-Asp(OtBu)-OH | Standard (e.g., HBTU/DIPEA) | Generally Good |
| Fmoc-Asp(OMpe)-OH | Standard | Good |
| Fmoc-Asp(OBno)-OH | Standard | Good |
| Fmoc-α-methyl-L-Asp(OtBu)-OH | Optimized (e.g., HATU/DIPEA, extended time) | Requires optimization, can be challenging |
In-Depth Look at Protection Strategies
Conventional Side-Chain Protection: A Balancing Act
The most common strategy to combat aspartimide formation is the use of bulky esters to protect the β-carboxyl group of aspartic acid.
-
Fmoc-Asp(OtBu)-OH : This is the most widely used and cost-effective option. However, the tert-butyl (OtBu) group offers minimal steric hindrance, making it highly susceptible to aspartimide formation, especially in sequences like Asp-Gly, Asp-Asn, and Asp-Ser.[1]
-
Fmoc-Asp(OMpe)-OH : The 3-methylpent-3-yl (OMpe) ester is bulkier than OtBu, providing increased steric protection and leading to a significant reduction in aspartimide formation.[1]
-
Fmoc-Asp(OBno)-OH : The 5-n-butyl-5-nonyl (OBno) ester is a newer generation protecting group with large, flexible alkyl chains that effectively shield the side-chain carbonyl. This results in very low levels of aspartimide-related byproducts and racemization.[1][2]
Backbone Protection: A Dipeptide Approach
Another effective method involves protecting the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This is typically achieved by using a pre-formed dipeptide building block.
-
Fmoc-Asp(OtBu)-(Dmb)Gly-OH : The 2,4-dimethoxybenzyl (Dmb) group on the glycine (B1666218) nitrogen sterically hinders the cyclization reaction, thus preventing aspartimide formation. This strategy is highly effective for problematic Asp-Gly sequences.[3]
Backbone Modification: A Paradigm Shift with Fmoc-α-methyl-L-Asp(OtBu)-OH
A fundamentally different approach is to modify the backbone of the aspartic acid residue itself. The introduction of a methyl group at the α-carbon offers a unique solution to the aspartimide problem.
-
Fmoc-α-methyl-L-Asp(OtBu)-OH : By replacing the α-hydrogen with a methyl group, the steric hindrance around the peptide backbone is significantly increased.[1][4] This modification is expected to completely prevent the formation of the succinimide (B58015) ring at the modified aspartic acid residue.[4] While this offers a theoretical solution to aspartimide formation, the increased steric hindrance at the α-carbon can make the coupling reaction more challenging, often requiring more potent coupling reagents and longer reaction times.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the successful incorporation of these specialized amino acid derivatives.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Coupling:
-
For standard protected amino acids (e.g., Fmoc-Asp(OtBu)-OH, Fmoc-Asp(OMpe)-OH, Fmoc-Asp(OBno)-OH), pre-activate a 3-5 fold excess of the amino acid with a coupling reagent like HBTU/HOBt or HATU in the presence of a base such as DIPEA in DMF. Add the activated mixture to the resin and couple for 1-4 hours.
-
For the sterically hindered Fmoc-α-methyl-L-Asp(OtBu)-OH, use a more potent coupling reagent like HATU and consider double coupling. Allow for longer coupling times (2-4 hours per coupling).[5][6]
-
-
Washing: Wash the resin with DMF.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.
-
Repeat: Continue the deprotection and coupling cycles for the subsequent amino acids.
-
Cleavage and Deprotection: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow and Chemical Pathways
To aid in the decision-making process and to illustrate the chemical transformations involved, the following diagrams are provided.
Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: The chemical pathway leading to aspartimide formation.
Caption: A decision-making guide for selecting a protected aspartic acid.
Conclusion
The selection of an appropriate protected aspartic acid derivative is a critical determinant of success in solid-phase peptide synthesis. While the conventional Fmoc-Asp(OtBu)-OH is suitable for non-problematic sequences, peptides containing motifs prone to aspartimide formation necessitate more advanced strategies.
-
Bulky side-chain protecting groups , such as Fmoc-Asp(OMpe)-OH and particularly Fmoc-Asp(OBno)-OH , offer a robust and effective means of significantly reducing aspartimide formation and racemization with minimal impact on coupling efficiency.[1][2]
-
Backbone protection , through the use of dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH , provides an excellent solution for the particularly challenging Asp-Gly sequence.[3]
-
Backbone modification with Fmoc-α-methyl-L-Asp(OtBu)-OH represents a powerful, albeit more synthetically challenging, approach that theoretically eliminates aspartimide formation at the modified residue.[4] The introduction of the α-methyl group also provides the added benefits of conformational constraint and increased proteolytic stability, which are highly desirable in drug design. However, researchers must be prepared to optimize coupling protocols to overcome the steric hindrance imparted by this modification.[5][6]
Ultimately, the choice of protected aspartic acid should be guided by the specific peptide sequence, the desired purity of the final product, and the synthetic capabilities of the laboratory. For demanding applications where the complete suppression of aspartimide-related impurities is paramount, Fmoc-α-methyl-L-Asp(OtBu)-OH presents a compelling, albeit more advanced, option.
References
- 1. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups - chemicalbook [chemicalbook.com]
Assessing the Chiral Purity of Fmoc-Asp(OtBu)-CH2COOH: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral building blocks like Fmoc-Asp(OtBu)-CH2COOH is a critical step in the synthesis of peptides and pharmaceuticals. The presence of the undesired enantiomer can significantly impact the efficacy, safety, and overall quality of the final product. This guide provides a comparative overview of the primary analytical methods for assessing the chiral purity of Fmoc-protected aspartic acid derivatives, with a focus on providing actionable experimental data and detailed protocols.
While specific experimental data for this compound is limited in publicly available literature, this guide will utilize data for the closely related and widely used analogue, Fmoc-Asp(OtBu)-OH, as a representative example. The analytical principles and methodologies described are directly applicable to the chiral purity assessment of this compound.
Comparison of Analytical Methods
The primary methods for determining the chiral purity of Fmoc-amino acid derivatives are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), indirect HPLC analysis after derivatization, and Gas Chromatography (GC) with a chiral column.
| Method | Principle | Advantages | Disadvantages | Limit of Quantification (LOQ) |
| Direct Chiral HPLC | Enantiomers are separated on a chiral stationary phase (CSP) based on the differential formation of transient diastereomeric complexes. | - Direct analysis without derivatization- High resolution and sensitivity- Well-established for Fmoc-amino acids | - Requires specialized and often expensive chiral columns- Method development can be time-consuming | Can be as low as ≤0.05% for the undesired enantiomer[1] |
| Indirect Chiral HPLC | The enantiomers are derivatized with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard achiral HPLC column. | - Uses conventional and less expensive achiral columns- Robust and reliable method | - Requires an additional derivatization step- Potential for racemization during derivatization- The derivatizing agent may introduce interfering peaks | Dependent on the derivatization reaction and detector response. |
| Chiral Gas Chromatography (GC) | Volatilized derivatives of the amino acid enantiomers are separated on a chiral capillary column. | - High separation efficiency- Sensitive detection with mass spectrometry (MS) | - Requires derivatization to increase volatility and thermal stability- Hydrolysis of the Fmoc-group is often necessary, which can introduce racemization[2] | Can reach down to 0.1% for the D-enantiomer[3] |
Quantitative Data for Chiral Separation of Fmoc-Asp(OtBu)-OH
The following table summarizes experimental data for the chiral separation of Fmoc-Asp(OtBu)-OH enantiomers using direct chiral HPLC with different polysaccharide-based chiral stationary phases.
| Chiral Stationary Phase | Mobile Phase | Retention Time (D-enantiomer) | Retention Time (L-enantiomer) | Resolution (Rs) | Reference |
| Lux Cellulose-1 (5 µm) | Acetonitrile (B52724) / 0.1% Trifluoroacetic Acid (60:40) | 12.577 min | 15.426 min | >1.5 | [4] |
| QN-AX™ | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | 2.38 (k1) | - | 8.77 | [5] |
| ZWIX(+)™ | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | 0.36 (k1) | - | 1.16 | [5] |
| ChiralCore Cel-J (5 µm) | Acetonitrile / 0.1% Trifluoroacetic Acid in Water (40:60 v/v) | 17.537 min | 21.133 min | 4.596 | [6] |
Experimental Protocols
Direct Chiral HPLC Method
This protocol is a general guideline for the analysis of Fmoc-Asp(OtBu)-OH and can be adapted for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm.
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Trifluoroacetic Acid (TFA).
-
Water (HPLC grade).
-
Sample: Fmoc-Asp(OtBu)-OH (or -CH2COOH) dissolved in a suitable solvent (e.g., mobile phase or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. A spiked sample containing a small amount of the D-enantiomer is recommended for peak identification and resolution assessment.
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile / 0.1% TFA in Water (v/v ratio may need optimization, e.g., 60:40).[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (can be varied to optimize separation).
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
4. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the D and L enantiomers. The elution order may vary depending on the specific chiral stationary phase used.
-
Calculate the percentage of each enantiomer based on the peak area.
Indirect Chiral HPLC Method using Marfey's Reagent
This method involves the derivatization of the deprotected amino acid.
1. Deprotection of the Fmoc-Group:
-
Dissolve approximately 10 mg of the Fmoc-amino acid in 1 mL of a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Let the reaction proceed for 30 minutes at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Redissolve the residue in a small amount of water.
2. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide):
-
To the aqueous solution of the deprotected amino acid, add 1 mL of 1M sodium bicarbonate solution.
-
Add a solution of Marfey's reagent (10 mg/mL in acetone).
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize with 2M HCl.
-
Dilute the sample with the mobile phase before injection.
3. HPLC Conditions:
-
Column: Standard C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA (e.g., 20% to 80% acetonitrile over 30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.
Chiral Gas Chromatography (GC) Method
This is a general protocol and requires optimization for the specific analyte.
1. Sample Preparation (Derivatization):
-
Hydrolysis: The Fmoc-group must be cleaved. For peptide-bound amino acids, acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours) is used, though this can cause racemization. For the free amino acid derivative, a milder cleavage of the Fmoc group as described in the indirect HPLC method can be performed.
-
Esterification: The carboxyl group is esterified, for example, by heating with 3M HCl in n-butanol.
-
Acylation: The amino group is acylated, for example, with trifluoroacetic anhydride (B1165640) (TFAA).
2. GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-Val).
-
Carrier Gas: Helium.
-
Temperature Program: An initial temperature of around 100°C, followed by a ramp to approximately 200°C.
-
Injector and Detector Temperature: Typically 250°C.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the chiral purity assessment of an Fmoc-protected amino acid using direct chiral HPLC.
Caption: Workflow for Chiral Purity Assessment by HPLC.
This guide provides a foundational understanding of the methods available for assessing the chiral purity of this compound. The choice of method will depend on the available instrumentation, the required level of sensitivity, and the specific context of the analysis. For routine quality control, direct chiral HPLC is often the most efficient and accurate method.
References
- 1. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. https.gooees.com [https.gooees.com]
Unraveling Aspartimide Formation: A Comparative Guide to Inhibitors in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the formation of aspartimide during solid-phase peptide synthesis (SPPS) represents a significant hurdle, leading to impurities that are difficult to separate and a reduction in the final product yield. This guide provides a comparative analysis of various inhibitors of aspartimide formation, supported by experimental data, to facilitate the selection of the most effective strategy for synthesizing complex peptides.
Aspartimide formation is an intramolecular side reaction that occurs predominantly during the piperidine-mediated Fmoc deprotection step in SPPS.[1] This reaction is particularly prevalent in peptide sequences containing Asp-X motifs, where X is an amino acid residue such as Glycine, Asparagine, or Serine.[1][2][3] The process involves the cyclization of the aspartic acid side chain to form a five-membered succinimide (B58015) ring, which can subsequently lead to the formation of undesired α- and β-aspartyl peptides, as well as their racemized forms.[2][3]
Several strategies have been developed to mitigate or prevent this unwanted side reaction. These approaches primarily focus on the use of sterically hindered protecting groups for the aspartic acid side chain, backbone protection, or modification of the deprotection conditions.
Comparative Performance of Aspartimide Formation Inhibitors
The efficacy of different strategies to inhibit aspartimide formation varies significantly. The following table summarizes quantitative data from comparative studies, highlighting the percentage of aspartimide-related impurities observed with different inhibitors under prolonged basic treatment, simulating multiple deprotection cycles.
| Inhibitor/Strategy | Protecting Group | Peptide Sequence | Aspartimide-Related Impurities (%) | Reference |
| Standard | Fmoc-Asp(OtBu)-OH | VKDGYI | High levels of by-products | |
| Steric Hindrance | Fmoc-Asp(OMpe)-OH | VKDGYI | Significantly reduced by-products | |
| Steric Hindrance | Fmoc-Asp(OBno)-OH | VKDGYI (X=G) | ~10% (0.1% per cycle) | |
| Steric Hindrance | Fmoc-Asp(OBno)-OH | VKDGYI (X=N) | Almost undetectable | |
| Steric Hindrance | Fmoc-Asp(OBno)-OH | VKDGYI (X=R) | Almost undetectable | |
| Backbone Protection | Dmb-containing dipeptide (Fmoc-DG) | PACAP (Asp³-Gly⁴) | Suppressed formation | [4] |
| Non-Ester Masking | Fmoc-Asp(CSY)-OH | Model Peptide | Complete suppression | [2][3][5] |
| Modified Deprotection | 30% piperidine (B6355638)/0.1 M formic acid | Not specified | Reduced formation | [2] |
| Modified Deprotection | Morpholine (B109124) | Not specified | Almost no formation | [2] |
Note: The percentage of impurities can be sequence-dependent. The data presented here is for illustrative purposes based on model peptides known to be prone to aspartimide formation.
Key Inhibition Strategies and Mechanisms
The primary approaches to combat aspartimide formation include:
-
Sterically Hindered Side-Chain Protecting Groups: Increasing the steric bulk of the ester-based protecting group on the aspartate side chain physically obstructs the nucleophilic attack of the backbone amide, thereby reducing the rate of cyclization.[3] Protecting groups like 3-methylpent-3-yl (OMpe) and benzyloxymethyl (OBno) have demonstrated superior performance compared to the standard tert-butyl (OtBu) group.[3]
-
Backbone Protection: The introduction of a temporary protecting group on the amide nitrogen of the peptide bond C-terminal to the aspartic acid residue effectively prevents its deprotonation and subsequent nucleophilic attack. The 2,4-dimethoxybenzyl (DMB) group is a commonly used backbone protecting group for this purpose.[2][6]
-
Non-Ester-Based Side-Chain Masking: A novel approach involves masking the carboxylic acid of the aspartic acid side chain with a non-ester-based protecting group, such as a cyanosulfurylide (CSY). This strategy completely prevents aspartimide formation as the C-C bond of the ylide is stable to the basic conditions of Fmoc-SPPS.[2][3]
-
Modification of Deprotection Conditions: Altering the basicity of the Fmoc deprotection solution can also significantly reduce aspartimide formation. Using a weaker base like morpholine or adding an acidic additive such as formic acid or 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution can suppress the unwanted side reaction.[2][6][7]
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of aspartimide formation and the strategies for its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Peptide Sequences Synthesized with Modified Aspartic Acid Derivatives
The synthesis of peptides containing aspartic acid residues is often complicated by the formation of a succinimide (B58015) byproduct known as aspartimide. This side reaction, which is particularly prevalent in sequences containing Asp-Gly or Asp-Ser motifs, can lead to the formation of impurities that are difficult to remove, including β-aspartyl peptides and racemized products. These impurities can significantly impact the biological activity and therapeutic potential of the peptide.
To address this challenge, several alternative Fmoc-aspartic acid derivatives have been developed. This guide will compare the following strategies for mitigating aspartimide formation and discuss the validation of the resulting peptides:
-
Standard Synthesis: Using the conventional Fmoc-Asp(OtBu)-OH.
-
Bulky Side-Chain Protection: Employing derivatives with sterically hindering protecting groups such as Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.
-
Backbone Protection: Utilizing dipeptide building blocks like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.
Mitigating Aspartimide Formation: A Comparative Overview
The primary strategies to reduce aspartimide formation focus on sterically hindering the cyclization reaction. The following table summarizes the key differences in performance between the standard approach and its alternatives.
| Fmoc-Aspartic Acid Derivative | Primary Side Reaction | Expected Purity of Crude Peptide | Key Advantages | Key Disadvantages |
| Fmoc-Asp(OtBu)-OH | High propensity for aspartimide formation, especially in Asp-Gly and Asp-Ser sequences. | Variable; can be significantly reduced by side reactions. | Readily available and cost-effective. | High risk of hard-to-remove impurities, leading to lower yields of the desired peptide. |
| Fmoc-Asp(OMpe)-OH | Reduced aspartimide formation compared to Fmoc-Asp(OtBu)-OH. | Higher than with Fmoc-Asp(OtBu)-OH. | Offers a good balance between cost and purity. | May not completely eliminate aspartimide formation in highly susceptible sequences. |
| Fmoc-Asp(OBno)-OH | Very low levels of aspartimide formation. | High. | Superior protection against aspartimide formation and racemization. | Higher cost compared to standard and OMpe derivatives. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Minimal to no aspartimide formation at the Asp-Gly linkage. | Very high for the target sequence. | Effectively prevents aspartimide formation at the most problematic linkage. | Higher cost and limited to incorporating a specific dipeptide sequence. |
| Fmoc-Asp(OtBu)-CH2-COOH | Data not available in reviewed literature. | Unknown. | The linker may be intended for specific applications like conjugation. | Potential for unforeseen side reactions and impact on peptide conformation. |
Experimental Protocols for Synthesis and Validation
Accurate validation of the synthesized peptide sequence is crucial. The following are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
A standard SPPS protocol is employed for synthesizing a model peptide sequence known to be prone to aspartimide formation (e.g., H-Val-Lys-Asp-Gly-Tyr-Ile-NH2).
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the specific Fmoc-Asp derivative being tested)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection reagent (20% piperidine (B6355638) in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Couple the next Fmoc-amino acid using a coupling reagent and a base in DMF.
-
Washing: Wash the resin with DMF.
-
Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide in cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Peptide Sequence Validation
Two primary methods are used to validate the sequence of the purified peptide: Mass Spectrometry and Edman Degradation.
Mass spectrometry is used to determine the molecular weight of the synthesized peptide, which can confirm the correct amino acid composition. Tandem mass spectrometry (MS/MS) can further provide sequence information by fragmenting the peptide and analyzing the resulting fragment ions.
Procedure:
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range.
-
Data Analysis: Compare the observed molecular weight with the calculated theoretical mass of the target peptide. For MS/MS, analyze the fragmentation pattern to confirm the amino acid sequence.
Edman degradation is a chemical method for sequencing amino acids in a peptide from the N-terminus.[1]
Procedure:
-
Coupling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC).
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved from the peptide chain.
-
Conversion: The cleaved amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid.
-
Identification: The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.
-
The cycle is repeated to identify the subsequent amino acids in the sequence.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for peptide synthesis and validation, as well as the chemical pathway of aspartimide formation.
Conclusion
The validation of synthetic peptides is a critical step in ensuring their quality and reliability for research and therapeutic applications. While the use of the standard Fmoc-Asp(OtBu)-OH can be effective for sequences not prone to aspartimide formation, for more challenging sequences, the use of alternative building blocks is highly recommended. Bulky side-chain protecting groups like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH significantly reduce the formation of aspartimide-related impurities.[2][3] For sequences containing the particularly problematic Asp-Gly motif, the use of a backbone-protected dipeptide such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH offers the most robust solution.
The choice of the appropriate aspartic acid derivative will depend on the specific peptide sequence, the desired level of purity, and budgetary considerations. Regardless of the synthetic strategy employed, rigorous validation of the final peptide product by mass spectrometry and Edman degradation is essential to confirm its identity and purity.
Further research into the performance of novel derivatives such as Fmoc-Asp(OtBu)-CH2-COOH is needed to fully understand their potential benefits and drawbacks in peptide synthesis.
References
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Asp(OtBu)-CH2COOH
This document provides comprehensive guidance on the proper disposal of Fmoc-Asp(OtBu)-CH2COOH, a derivative of aspartic acid utilized in peptide synthesis and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following information is synthesized from safety data sheets of structurally similar compounds and general laboratory chemical waste management protocols.
I. Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound and its close analogs is presented below. This data is essential for a preliminary risk assessment prior to handling and disposal.
| Property | Data |
| Appearance | White to light yellow crystalline powder.[1] |
| Molecular Formula | C33H35NO9 (for a related derivative) |
| Molecular Weight | 589.64 g/mol (for a related derivative) |
| State | Solid.[2] |
| Storage Temperature | 0 - 8 °C. |
| Solubility | Soluble in various organic solvents such as DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone (B3395972). Slightly soluble in water.[2] |
| Stability | Stable under recommended storage conditions. |
II. Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures to minimize exposure risks.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.
-
Body Protection: Wear a laboratory coat or other protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved N95 dust mask or a respirator.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Keep the container tightly closed when not in use.
III. Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local environmental regulations. Discharge into sewers or the environment is strictly prohibited.
Protocol for Disposal of Unused or Waste this compound:
-
Waste Identification and Segregation:
-
Identify the waste as a non-hazardous solid chemical waste, unless it has been contaminated with other hazardous materials.
-
Segregate the solid waste into a designated, properly labeled waste container. Do not mix with liquid or other incompatible waste streams.
-
-
Waste Container Labeling:
-
Use a chemically resistant container with a secure lid.
-
Clearly label the container with "Solid Chemical Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste contractor with the safety data sheet (if available) or a clear chemical description.
-
The recommended method of disposal is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[3]
-
Protocol for Disposal of Contaminated Materials:
-
Empty Containers:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinseate as hazardous liquid waste and dispose of it accordingly.
-
After triple rinsing, the container can be offered for recycling or reconditioning. Alternatively, puncture it to prevent reuse and dispose of it in a sanitary landfill.[3]
-
-
Contaminated Labware and PPE:
-
Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a designated solid waste container.
-
This waste should be disposed of through the institutional chemical waste program.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area:
-
Evacuate non-essential personnel from the immediate spill area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.
-
-
Personal Protection:
-
Wear the appropriate PPE as described in Section II.
-
-
Containment and Cleanup:
-
For small spills, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a labeled container for chemical waste.
-
Clean the spill area with a damp cloth or paper towels. Collect the cleaning materials as contaminated waste.
-
-
Reporting:
-
Report the spill to your laboratory supervisor and the institutional EHS office.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
